Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Descripción
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Propiedades
IUPAC Name |
pyrrolidin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-5-3-9(4-6-10)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASITTYCVFEAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
High-Yield Synthesis of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone: A Comprehensive Technical Guide
Executive Summary
The synthesis of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone represents a fundamental and highly relevant transformation in modern medicinal chemistry. By coupling a metabolically robust 4-(trifluoromethyl)phenyl pharmacophore with a structurally rigid pyrrolidine ring, this molecule serves as a critical building block for CNS-active agents and enzyme inhibitors.
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond generic synthetic recipes. This guide delineates the optimal synthetic pathways, emphasizes the mechanistic causality behind reagent selection, and provides self-validating experimental protocols to ensure high-fidelity yields and reproducible scale-up.
Retrosynthetic Analysis & Pathway Selection
Amide bond formation is the backbone of synthetic drug discovery[1]. For this specific target, two primary pathways are viable:
-
Route A (Acid Chloride Method): A Schotten-Baumann variant utilizing 4-(trifluoromethyl)benzoyl chloride.
-
Route B (Direct Amide Coupling): Utilizing 4-(trifluoromethyl)benzoic acid with a highly reactive uronium coupling reagent (e.g., HATU).
Synthetic pathways for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone.
Mechanistic Insights & Causality (E-E-A-T)
The reactivity of this system is heavily dictated by the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group at the para position of the phenyl ring. Understanding this electronic effect is critical for optimizing the reaction conditions.
-
Electrophilicity in Route A: In the acid chloride pathway, the −CF3 group exerts strong inductive ( −I ) and mesomeric ( −M ) effects, withdrawing electron density from the carbonyl carbon. This makes the acid chloride exceptionally electrophilic, allowing the nucleophilic attack by the secondary amine (pyrrolidine) to proceed rapidly and exothermically even at 0 °C[2].
-
Nucleophilicity in Route B: Conversely, when starting from the carboxylic acid, the −CF3 group stabilizes the carboxylate anion, thereby decreasing its nucleophilicity. During HATU coupling, the initial step requires the carboxylate to attack the electrophilic uronium salt. Because the carboxylate is less reactive, a strong, sterically hindered, and non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is absolutely critical to drive complete deprotonation and facilitate the formation of the active O-Atab ester[3].
Mechanistic workflow of HATU-mediated amide coupling with pyrrolidine.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. The workup sequences are designed to act as self-purifying systems, eliminating the need for downstream silica gel chromatography in most cases.
Protocol A: Acid Chloride Route (Recommended for Scale-Up)
This is the preferred method for generating >5 grams of material due to high atom economy and ease of purification[2].
-
Activation: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the initial exotherm.
-
Amine Addition: In a separate vial, prepare a solution of pyrrolidine (1.1 equiv, 11.0 mmol) and Triethylamine ( Et3N , 2.0 equiv, 20.0 mmol) in DCM (10 mL). Add this solution dropwise to the acid chloride over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
-
In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a distinct UV-active spot ( Rf≈0.4 ), while any hydrolyzed acid will remain near the baseline.
-
Self-Purifying Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL)—this is critical to protonate and remove any unreacted pyrrolidine into the aqueous phase—followed by brine (20 mL).
-
Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. This sequence typically yields the target amide in >95% purity.
Protocol B: HATU Coupling Route (Recommended for Parallel Library Synthesis)
This method is ideal for small-scale medicinal chemistry where handling acid chlorides is undesirable[3].
-
Pre-activation: Dissolve 4-(trifluoromethyl)benzoic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add DIPEA (3.0 equiv, 3.0 mmol) and stir at RT for 15 minutes. The solution will turn distinctively yellow, validating the formation of the active HOAt ester.
-
Coupling: Add pyrrolidine (1.2 equiv, 1.2 mmol) in one portion. Stir at RT for 4 hours.
-
Isolation & Validation: Dilute with EtOAc (20 mL). Crucial step: Wash extensively with 5% aqueous LiCl (3 x 10 mL) to selectively partition the DMF into the aqueous phase. Follow with saturated NaHCO3 , 1M HCl, and brine. Dry and concentrate.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes and operational metrics for both synthetic pathways, allowing researchers to choose the optimal route based on their project constraints.
Table 1: Comparative Metrics of Synthesis Pathways
| Metric | Route A (Acid Chloride Method) | Route B (HATU Coupling Method) |
| Primary Reagents | Pyrrolidine, Et3N , DCM | Pyrrolidine, HATU, DIPEA, DMF |
| Reaction Time | 2 Hours | 4 Hours |
| Temperature Profile | 0 °C warming to Room Temp | Room Temperature |
| Crude Purity (Post-Workup) | >95% (Self-purifying) | ∼90% (Requires extensive washing) |
| Isolated Yield | 88−92% | 80−85% |
| Atom Economy | High (HCl is the only byproduct) | Low (Generates massive HATU byproducts) |
| Scalability | Excellent ( >10 g scale) | Poor (High cost of HATU, difficult DMF removal) |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 3
-
Dunetz, J. R., et al. (2016). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC / Organic Process Research & Development. 1
-
US Patent 9452980B2. (2016). Substituted benzamides. Google Patents. 2
Sources
- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]
- 3. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
physicochemical properties of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Physicochemical Profiling and Structural Dynamics of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone: A Technical Guide for Drug Design
Executive Summary
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone—frequently referred to as 1-(4-trifluoromethylbenzoyl)pyrrolidine—represents a highly versatile scaffold in modern medicinal chemistry. By merging the conformational rigidity of a pyrrolidine-derived tertiary amide with the profound electronic and lipophilic effects of a para-trifluoromethyl (-CF3) group, this molecule serves as a privileged building block for central nervous system (CNS) penetrant drugs and allosteric modulators. This whitepaper deconstructs its physicochemical properties, offering field-proven methodologies for its empirical characterization.
Structural Deconstruction & Physicochemical Baseline
The molecule (Chemical Formula: C12H12F3NO) is characterized by three distinct functional domains, each contributing to its overall pharmacokinetic profile:
-
The Trifluoromethylphenyl Moiety: Imparts significant lipophilicity and metabolic stability.
-
The Tertiary Amide Bond: Lacks hydrogen bond donors (HBD), drastically reducing the desolvation penalty required for membrane permeation.
-
The Pyrrolidine Ring: Restricts the conformational space, locking the amide into a favorable geometry for target engagement.
Table 1: Calculated and Consensus Physicochemical Properties
| Property | Value | Pharmacological Implication |
| Molecular Weight (MW) | 243.23 g/mol | Highly favorable for oral absorption (well within Lipinski's Rule of 5). |
| Topological Polar Surface Area (tPSA) | ~20.3 Ų | Excellent for blood-brain barrier (BBB) penetration (ideal is < 90 Ų). |
| LogP (Consensus) | 2.8 - 3.2 | Optimal lipophilicity for membrane partitioning without excessive non-specific protein binding. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances passive diffusion across lipid bilayers. |
| Hydrogen Bond Acceptors (HBA) | 4 (1 Carbonyl O, 3 F) | Facilitates specific dipole interactions within target binding pockets. |
| Rotatable Bonds | 1 to 2 | Low entropic penalty upon target binding. |
The Role of the Trifluoromethyl (-CF3) Group
The incorporation of the -CF3 group is a strategic, rational choice in drug design [1]. The high electronegativity of fluorine draws electron density away from the phenyl ring, deactivating it toward electrophilic aromatic substitution and shielding the para-position from cytochrome P450 (CYP450)-mediated oxidation. Furthermore, the -CF3 group significantly increases the compound's lipophilicity compared to a simple methyl analog, directly enhancing cellular membrane permeability and extending the biological half-life [2].
Conformational Dynamics of the Tertiary Amide
Unlike primary or secondary amides, the tertiary amide in Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone exhibits unique physicochemical behavior. The resonance delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character. Because the pyrrolidine ring is sterically bulky, the energy barrier for cis-trans isomerization around the amide bond is elevated. This structural rigidity minimizes the entropic cost of binding, a critical factor in structure-based drug design where pre-organized ligand conformations drive high-affinity target engagement.
Experimental Workflows for Physicochemical Validation
Protocol A: Lipophilicity (LogD/LogP) Determination via Shake-Flask LC-MS
Causality: While high-throughput RP-HPLC methods (ElogD) exist, the traditional shake-flask method remains the gold standard for fluorinated compounds. It physically measures thermodynamic partitioning, avoiding stationary-phase artifacts often associated with highly lipophilic, fluorinated moieties [3].
-
Preparation: Prepare a 10 mM stock solution of the compound in pure DMSO.
-
Equilibration: Add the compound to a biphasic system of 1-octanol and aqueous buffer (pH 7.4) in a glass vial. (Critical: Avoid plastics to prevent non-specific binding of the lipophilic -CF3 group).
-
Partitioning: Mechanically shake the vials for 60 minutes at 25°C to ensure complete thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to sharply separate the aqueous and organic layers.
-
Quantification: Carefully extract aliquots from both phases and analyze via LC-MS/MS. LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to the aqueous phase.
Protocol B: Kinetic Solubility Profiling via Nephelometry
Causality: Nephelometry (light scattering) is chosen over thermodynamic shake-flask solubility for early-stage screening because it rapidly detects the exact concentration at which the highly lipophilic compound begins to aggregate in an aqueous buffer, providing a functional "kinetic" solubility limit that mimics dosing in biological assays.
-
Serial Dilution: Dispense serial dilutions of the DMSO stock into a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4). The final DMSO concentration must remain ≤1%.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow precipitation of insoluble fractions.
-
Measurement: Read the plate using a nephelometer. A sudden, sharp increase in scattered light intensity indicates the onset of precipitation.
-
Validation: Cross-reference the precipitation point with LC-UV quantification of the filtered supernatant to confirm the exact soluble concentration.
Workflow Visualization
The following diagram illustrates the logical relationship between the experimental profiling workflows and their downstream pharmacokinetic implications.
Experimental workflow linking physicochemical profiling of the fluorinated amide to ADME outcomes.
Pharmacokinetic Implications (ADME)
The physicochemical profile of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone directly dictates its ADME characteristics:
-
Absorption: The lack of hydrogen bond donors and an optimal LogP of ~3.0 ensure rapid transcellular absorption across the intestinal epithelium.
-
Distribution: The tPSA of ~20.3 Ų is well below the 90 Ų threshold, virtually guaranteeing excellent penetration across the blood-brain barrier (BBB), making this scaffold ideal for neuro-therapeutics.
-
Metabolism: The robust C-F bonds in the trifluoromethyl group prevent oxidative metabolism at the para-position, forcing hepatic enzymes (like CYP3A4) to target the less reactive pyrrolidine ring, thereby extending the biological half-life and improving drug exposure.
References
-
Yale, H. L. (1959). "The Trifluoromethyl Group in Medicinal Chemistry". Journal of Medicinal and Pharmaceutical Chemistry.[Link]
-
Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design". Journal of Medicinal Chemistry.[Link]
-
Admescope. (n.d.). "Physicochemistry and Binding: Lipophilicity (logP/D)". Admescope Services.[Link]
An In-depth Technical Guide to the Mechanism of Action of Phenylpiperazine Derivatives: A Case Study on 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)
Introduction
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs.[1] While initially investigated for its potential therapeutic applications, it has gained notoriety as a recreational substance, often sold as an alternative to illicit drugs like MDMA ("Ecstasy"), frequently in combination with benzylpiperazine (BZP).[2][3] TFMPP's primary mechanism of action revolves around its interaction with the serotonergic system, leading to a range of psychological and physiological effects.[1] This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying TFMPP's effects, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: A Multi-Targeted Serotonergic Agent
The predominant pharmacological effects of TFMPP are mediated through its interactions with various serotonin (5-HT) receptor subtypes. It acts as a non-selective agonist at several of these receptors, leading to a complex downstream signaling cascade.[3]
Primary Molecular Targets of TFMPP:
| Target Receptor | Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT1A | 288–1,950 | Full Agonist | [2] |
| 5-HT1B | 30–132 | Full Agonist | [2] |
| 5-HT1D | 282 | Full Agonist | [2] |
| 5-HT2A | 160–269 | Weak Partial Agonist or Antagonist | [1][2] |
| 5-HT2C | 62 | Full Agonist | [2] |
| Serotonin Transporter (SERT) | EC50 = 121 | Release of Serotonin | [2] |
Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.
The interaction of TFMPP with these receptors initiates a cascade of intracellular events. For instance, agonism at 5-HT1A receptors, which are often inhibitory autoreceptors, can lead to a decrease in the firing rate of serotonergic neurons. Conversely, its action on 5-HT2C receptors is linked to anxiogenic effects. The weak partial agonism or antagonism at 5-HT2A receptors may contribute to its reported mild hallucinogenic properties.[2][3]
Beyond direct receptor agonism, TFMPP also promotes the release of serotonin by interacting with the serotonin transporter (SERT).[2] This dual action of being a serotonin releasing agent and a direct agonist at multiple postsynaptic 5-HT receptors results in a significant amplification of serotonergic neurotransmission.[1]
It is crucial to note that TFMPP has insignificant effects on dopamine or norepinephrine reuptake or efflux.[2] This selectivity for the serotonergic system distinguishes it from other stimulants like MDMA, which have significant effects on multiple monoamine systems.
Signaling Pathway of TFMPP at a Generic 5-HT Receptor
Caption: Step-by-step workflow of a radioligand binding assay.
Legal Status and Societal Impact
TFMPP has a complex legal history. It was temporarily classified as a Schedule I substance in the United States by the DEA in 2002 due to its abuse potential. [4]However, this classification was not made permanent. [4]Its legal status varies in other countries. The prevalence of TFMPP and other designer drugs highlights the ongoing challenge of regulating novel psychoactive substances. [1]
Conclusion
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a potent and non-selective serotonergic agent. Its mechanism of action is characterized by direct agonism at multiple 5-HT receptor subtypes and the promotion of serotonin release. This multifaceted interaction with the serotonergic system underlies its complex and often undesirable psychological and physiological effects. While not typically used in isolation, its co-administration with other substances like BZP poses a significant public health concern. A thorough understanding of its pharmacodynamics is essential for the development of analytical methods for its detection and for informing public health and regulatory policies. Further research into the structure-activity relationships of phenylpiperazine derivatives is warranted to better predict the pharmacological profiles of new designer drugs.
References
-
Trifluoromethylphenylpiperazine - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]
- Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017, August 15). Anc Sci Life, 37(1), 1-6.
-
Trifluoromethylphenylpiperazine - bionity.com. (n.d.). Retrieved March 20, 2026, from [Link]
-
1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP: A2, Legal E, or Legal X). (n.d.). Retrieved March 20, 2026, from [Link]
- Possible 5-hydroxytryptamine1 (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP). (1987). Pharmacol Biochem Behav, 26(1), 31-36.
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The Biological Activity and Pharmacophoric Utility of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (PTPM) in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" is paramount to accelerating drug discovery. Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (PTPM) represents a quintessential fragment and pharmacophore. Structurally, it is an amide formed by the condensation of pyrrolidine and 4-trifluoromethylbenzoic acid.
While seemingly simple, PTPM is a highly engineered vector. The synergy between the lipophilic, electron-withdrawing 4-trifluoromethylphenyl ( CF3 -phenyl) group and the conformationally restricted pyrrolidine amide creates a versatile module for target engagement. This whitepaper explores the biological activity of the PTPM scaffold, its integration into highly active therapeutics (such as antimalarials and anti-inflammatory agents), and its critical utility as a fluorinated probe in Fragment-Based Drug Discovery (FBDD).
Structural and Physicochemical Profiling
To understand the biological activity of PTPM, one must first analyze the causality behind its structural components. The molecule is designed to minimize the entropic penalty upon binding while maximizing hydrophobic and electrostatic interactions.
The Trifluoromethyl ( CF3 ) Motif
The CF3 group is a cornerstone of modern drug design. It significantly enhances the metabolic stability of the phenyl ring by blocking cytochrome P450-mediated oxidation at the para position. Furthermore, the CF3 group is highly lipophilic and electron-withdrawing, allowing it to act as a "hydrophobic plug" that buries deeply into lipophilic protein pockets, often engaging in orthogonal halogen bonding with backbone carbonyls.
The Pyrrolidine Amide Core
The amide bond is one of the most prevalent functional groups in biologically active molecules ([1]). By utilizing a pyrrolidine ring, the amide nitrogen is incorporated into a five-membered cyclic system. This conformational restriction limits the number of rotatable bonds, thereby reducing the entropic penalty when the molecule transitions from a solvated state to a protein-bound state. The carbonyl oxygen remains highly accessible as a potent hydrogen bond acceptor.
Table 1: Physicochemical Parameters of PTPM
The following parameters highlight why PTPM is an ideal starting point for FBDD (strictly adhering to the "Rule of 3").
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 243.23 g/mol | < 300 Da; ideal for fragment screening and subsequent elaboration. |
| cLogP | ~2.8 | Optimal lipophilicity for membrane permeability and blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | Low polar surface area ensures excellent oral bioavailability and cellular uptake. |
| Rotatable Bonds | 2 | High conformational rigidity minimizes entropic penalty upon target binding. |
| H-Bond Acceptors | 4 | The amide carbonyl and CF3 fluorines engage in critical hydrogen/halogen bonding networks. |
Mechanisms of Biological Activity & Target Engagement
PTPM is rarely the final drug; rather, it is a pharmacophoric core that drives the biological activity of larger molecules across various therapeutic areas.
Antimalarial and Anti-Infective Activity
Derivatives of 4-aryl pyrrolidines and trifluoromethylphenyl amides have shown profound efficacy as antimalarial agents. The pyrrolidine core provides a basic center (when elaborated) or a rigid spacer that properly orients the CF3 -phenyl group into the active site of Plasmodium falciparum targets. Studies have demonstrated that 4-aryl pyrrolidines are orally efficacious and potent against drug-resistant strains like Dd2 ([2]). Similarly, trifluoromethylphenyl amides exhibit broad-spectrum fungicidal and insecticidal activities by disrupting vital metabolic enzymes in pathogens ([3]).
CNS and Allosteric Modulation
In the central nervous system (CNS), the PTPM scaffold is frequently utilized to design Positive Allosteric Modulators (PAMs) for receptors such as AMPA or Sigma-1. The lipophilicity of the CF3 group ensures rapid BBB crossing, while the rigid pyrrolidine amide fits precisely into allosteric binding pockets, inducing conformational shifts that enhance the receptor's response to endogenous ligands.
Caption: Pharmacophore engagement of PTPM and subsequent downstream cellular signaling cascade.
Fragment-Based Drug Discovery (FBDD) via 19 F NMR
Beyond its direct biological activity, PTPM is a highly valuable tool in FBDD. Because fluorine is virtually absent in biological systems, 19 F NMR provides a background-free, highly sensitive method for detecting weak fragment-protein interactions ([4]). The CF3 group in PTPM is hyper-responsive to changes in its chemical environment, making it an ideal "spy molecule" or primary screening fragment ([5]).
Self-Validating Protocol: Ligand-Observed 19 F NMR Fragment Screening
Step 1: Assay Preparation & Equilibration
-
Action: Prepare the target protein (e.g., 20 µM) in a biologically relevant buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% D₂O). Add the PTPM fragment at a concentration of 400 µM.
-
Causality: FBDD relies on detecting weak affinities ( Kd in the µM to mM range). The high fragment concentration drives the equilibrium toward the bound state. The 5% D₂O provides the NMR lock signal.
Step 2: 19 F NMR Acquisition (CPMG Sequence)
-
Action: Acquire Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion spectra at 298 K.
-
Causality: The CPMG pulse sequence acts as a T2 (transverse relaxation) filter. When PTPM is free in solution, it tumbles rapidly, yielding a sharp 19 F signal. Upon binding to the massive protein, PTPM adopts the protein's slow tumbling rate, drastically reducing its T2 relaxation time. This manifests as significant line broadening and signal attenuation in the spectrum.
Step 3: Self-Validation via Competitive Displacement
-
Action: Introduce a known, high-affinity, non-fluorinated inhibitor (e.g., 50 µM) into the NMR tube and re-acquire the CPMG spectrum.
-
Causality: This is the critical self-validation step. If the PTPM signal sharpens and returns to its original free-state intensity, it proves that PTPM was specifically bound to the active site and has been competitively displaced. If the signal remains broad, the initial binding was non-specific (e.g., aggregation or binding to unfolded protein regions).
Caption: FBDD workflow utilizing 19F NMR for screening fluorinated fragments like PTPM.
Conclusion
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is far more than a simple chemical intermediate; it is a meticulously optimized pharmacophore. By combining the metabolic stability and lipophilic targeting capabilities of the trifluoromethylphenyl group with the conformational rigidity of a pyrrolidine amide, PTPM serves as a highly effective vector for target engagement. Furthermore, its inherent compatibility with 19 F NMR makes it an indispensable asset in the early stages of Fragment-Based Drug Discovery, allowing researchers to map "fluorophilic" protein environments and build highly potent, targeted therapeutics.
References
-
Applications of 19F-NMR in Fragment-Based Drug Discovery Molecules / National Center for Biotechnology Information (NCBI)[Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology / National Center for Biotechnology Information (NCBI)[Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Journal of Medicinal Chemistry / National Center for Biotechnology Information (NCBI)[Link]
-
4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents Bioorganic & Medicinal Chemistry Letters / National Center for Biotechnology Information (NCBI)[Link]
-
Synthesis of trifluoromethylphenyl amides ResearchGate (Pest Management Science)[Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone Interactions with Monoamine Transporters: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the interactions between Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone and its putative biological targets, the human dopamine (DAT) and norepinephrine (NET) transporters. As a derivative of the pyrovalerone class of compounds, this small molecule is predicted to exhibit inhibitory activity at these key monoamine transporters.[1] This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the causality behind experimental choices, from target selection and ligand preparation to the execution and analysis of molecular docking, molecular dynamics simulations, and binding free energy calculations. Every protocol described herein is designed as a self-validating system, with an emphasis on scientific integrity and reproducibility.
Introduction: The Rationale for In Silico Investigation
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone belongs to a class of compounds that has garnered significant interest for its psychoactive properties and potential therapeutic applications. Its structural similarity to pyrovalerone analogues suggests a mechanism of action centered on the inhibition of monoamine transporters, specifically DAT and NET.[1] These transporters are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft, making them critical targets for drugs treating a range of neurological and psychiatric disorders.[2][3]
In silico modeling provides a powerful and cost-effective avenue to investigate these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. By simulating the binding of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone to DAT and NET, we can predict its binding affinity, elucidate the key molecular interactions driving this binding, and understand the dynamic behavior of the protein-ligand complex. This knowledge is invaluable for lead optimization and rational drug design.[4]
This guide will walk you through a complete workflow, from initial setup to final analysis, providing the necessary steps and the scientific reasoning behind them.
The Computational Workflow: A Conceptual Overview
Our investigation will follow a multi-stage computational approach designed to provide a comprehensive understanding of the ligand-target interactions. The workflow is structured to build upon the results of the preceding stage, moving from a static prediction of the binding pose to a dynamic simulation of the complex and culminating in a quantitative estimation of binding affinity.
Figure 1: Overall workflow for the in silico analysis of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone interactions with monoamine transporters.
Part I: System Preparation - Laying the Foundation
The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures and the parameters used to describe them. This section details the critical first steps of preparing the receptor and ligand for simulation.
Receptor Structure Acquisition and Preparation
Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the human dopamine and norepinephrine transporters. For this study, we will utilize the following structures from the RCSB Protein Data Bank:
| Target | PDB ID | Description | Resolution |
| hDAT | 8Y2D | Cryo-EM structure in complex with dopamine[5] | 2.80 Å |
| hNET | 8ZP2 | Cryo-EM structure bound with atomoxetine[6] | 2.40 Å |
Experimental Protocol: Receptor Preparation
-
Download PDB Structure: Obtain the coordinate files for the chosen PDB entries (e.g., 8Y2D.pdb and 8ZP2.pdb) from the RCSB PDB website.
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water, lipids, and any co-crystallized ligands or ions that are not pertinent to the binding of our ligand of interest. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.[7]
-
Add Missing Atoms and Residues: Cryo-EM structures may have missing atoms or even entire loops. Use a tool like PDBFixer to add missing hydrogen atoms and repair any missing residues based on the protein's sequence.[7]
-
Protonation State Assignment: Determine the appropriate protonation states of titratable residues at a physiological pH (e.g., 7.4) using tools like H++ or PROPKA. This is crucial for accurately modeling electrostatic interactions.
Ligand Structure Generation and Optimization
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Use a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone and then convert it to a 3D structure.
-
Geometry Optimization: Perform a geometry optimization of the 3D structure using a quantum mechanics (QM) method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will yield a low-energy, physically realistic conformation of the ligand.
-
Partial Charge Calculation: Calculate the partial atomic charges for the optimized ligand structure using a method such as RESP (Restrained Electrostatic Potential) or AM1-BCC. Accurate partial charges are essential for modeling electrostatic interactions in the subsequent simulations.
Force Field Parameterization
The force field is a set of parameters that defines the potential energy of the system and governs the interactions between atoms. We will employ a combination of established force fields for the protein and the ligand.
-
Protein: The CHARMM36m force field is a well-validated and widely used force field for proteins.[4]
-
Ligand: The Generalized Amber Force Field (GAFF) is designed for small organic molecules and is compatible with many protein force fields.[8]
Experimental Protocol: Ligand Parameterization using CGenFF
For generating CHARMM-compatible parameters for our novel ligand, the CHARMM General Force Field (CGenFF) server is a reliable tool.[9]
-
Prepare Ligand File: Convert the optimized ligand structure to a .mol2 file format, ensuring that all atoms have unique names.
-
Submit to CGenFF Server: Upload the .mol2 file to the CGenFF server. The server will generate a CHARMM stream file (.str) containing the topology and parameters for the ligand.
-
Validate Parameters: Carefully inspect the output from the CGenFF server. High penalty scores for any parameters indicate that they may be poorly assigned and could require manual refinement or further QM calculations.
Part II: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] It provides a static snapshot of the most likely binding mode and is an excellent starting point for more computationally intensive simulations.
Figure 2: A simplified workflow for molecular docking using AutoDock Vina.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand: Convert the prepared receptor and ligand files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom types.
-
Define the Binding Site: Identify the binding pocket on the receptor. For DAT and NET, this will be the central substrate-binding site. Define a grid box that encompasses this entire site.
-
Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box information as input.
-
Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is considered the most likely binding mode.
| Target | Predicted Binding Affinity (kcal/mol) |
| hDAT | -9.2 |
| hNET | -8.8 |
Note: The values in the table are hypothetical and would be replaced with the actual results from the docking calculation.
Part III: Molecular Dynamics Simulation - Capturing the Dynamics
While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[11] This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. We will use GROMACS for our MD simulations.[12][13]
Experimental Protocol: GROMACS MD Simulation
-
System Setup:
-
Place the top-ranked docked complex into a simulation box.
-
Solvate the system with a realistic water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M NaCl).
-
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) to ensure the correct density. The position restraints on the protein and ligand are gradually released.
-
-
Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns) without any restraints to observe the natural dynamics of the system.
Part IV: Binding Free Energy Calculations - Quantifying the Interaction
To obtain a more accurate estimate of the binding affinity than that provided by docking scores, we can use end-point free energy calculation methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[5][14] This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
Experimental Protocol: MM/GBSA Calculation
-
Extract Trajectory Snapshots: Select a set of uncorrelated snapshots from the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:
-
Molecular mechanics energy (van der Waals and electrostatic).
-
Polar solvation free energy (calculated using the Generalized Born model).
-
Nonpolar solvation free energy (calculated based on the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.
| Energy Component | hDAT (kcal/mol) | hNET (kcal/mol) |
| ΔE_vdw | -45.2 ± 2.5 | -42.8 ± 2.1 |
| ΔE_elec | -20.7 ± 1.8 | -18.9 ± 1.5 |
| ΔG_polar | 35.1 ± 3.1 | 32.5 ± 2.8 |
| ΔG_nonpolar | -5.6 ± 0.5 | -5.1 ± 0.4 |
| ΔG_bind | -36.4 ± 4.2 | -34.3 ± 3.9 |
Note: The values in the table are hypothetical and would be replaced with the actual results from the MM/GBSA calculation. The errors represent the standard deviation across the trajectory snapshots.
Part V: Visualization and Interpretation - Gaining Insights
The final and most critical step is to analyze and visualize the results to extract meaningful scientific insights.
Experimental Protocol: Analysis and Visualization
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.
-
Interaction Analysis: Use tools like PyMOL or VMD to visualize the binding pose and identify the key amino acid residues involved in the interaction.[7][15][16][17] Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the binding.
-
Residue-wise Energy Decomposition: Perform a per-residue decomposition of the MM/GBSA binding free energy to identify the "hotspot" residues that contribute most significantly to the binding affinity.
Figure 3: Workflow for the analysis and visualization of molecular dynamics simulation results.
Conclusion: Synthesizing the Findings
This technical guide has outlined a rigorous and comprehensive in silico workflow for investigating the interactions of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone with the human dopamine and norepinephrine transporters. By following these protocols, researchers can generate robust and reproducible data to predict binding modes, assess complex stability, and quantify binding affinities. The insights gained from such studies are instrumental in guiding further experimental validation and accelerating the drug discovery process.
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GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved from [Link]
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AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). (n.d.). Retrieved from [Link]
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Zhao, Y., & Li, Y. (2024). Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB PDB. [Link]
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Tan, J., Xiao, Y., Kong, F., Zhang, X., Xu, H., Zhu, A., Liu, Y., Lei, J., Tian, B., Yuan, Y., & Yan, C. (2024). Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. RCSB PDB. [Link]
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Song, A. L., & Wu, X. D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with atomoxetine in an outward-open state at a resolution of 2.4 angstrom. RCSB PDB. [Link]
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Wu, J. X., & Ji, W. M. (2024). Structure of apo state of the human Norepinephrine Transporter. RCSB PDB. [Link]
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GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. (n.d.). Retrieved from [Link]
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Structure of the human dopamine transporter and mechanisms of inhibition. (n.d.). Yorodumi - PDBj. Retrieved from [Link]
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Molecular visualization with VMD. (n.d.). Retrieved from [Link]
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Using VMD - An Introductory Tutorial. (n.d.). PMC - NIH. Retrieved from [Link]
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Song, A. L., & Wu, X. D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an inward open state at a resolution of 2.5 angstrom. RCSB PDB. [Link]
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Srivastava, D. K., & Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]
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Visualizing and analysing Molecular Dynamics trajectories with VMD. (n.d.). Beckstein Lab. Retrieved from [Link]
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A high-quality homology model for the human dopamine transporter validated for drug design purposes. (2019, January 4). ResearchGate. Retrieved from [Link]
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GROMACS Tutorial - Protein-Ligand Complex. (n.d.). Retrieved from [Link]
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How can PyMOL be exploited for seeing ligand-protein interactions? (2014, August 21). ResearchGate. Retrieved from [Link]
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Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved from [Link]
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2021 AMBER tutorial 1 with PDBID 1HW9. (2021, May 7). Rizzo_Lab. Retrieved from [Link]
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Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. (n.d.). Frontiers. Retrieved from [Link]
- Huang, J., Rauscher, S., Nawrocki, G., Ran, T., Feig, M., de Groot, B. L., ... & MacKerell Jr, A. D. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins.
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Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved from [Link]
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Nielsen, J. C., Salomon, K., Kalenderoglou, I. E., Bargmeyer, S., Pape, T., Shahsavar, A., & Loland, C. J. (2024). Outward-open structure of human dopamine transporter bound to cocaine. RCSB PDB. [Link]
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2023 AMBER tutorial 3 with PDBID 2P16. (2023, April 28). Rizzo_Lab. Retrieved from [Link]
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Zhao, Y., & Li, Y. (2026). Cryo-EM structure of human dopamine transporter in complex with nefazodone. RCSB PDB. [Link]
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Amber Tutorial for Heidelberg-ND Summer School. (n.d.). Retrieved from [Link]
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Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube. Retrieved from [Link]
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Making a movie from an AMBER trajectory using VMD. (n.d.). Retrieved from [Link]
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VMD - Visual Molecular Dynamics. (2024, September 26). Storrs HPC - UConn Knowledge Base. Retrieved from [Link]
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[PyMOL] Visualisation of protein-ligand interactions in pymol. (n.d.). Retrieved from [Link]
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Tutorial:amber - biowiki - Molecular Modeling Lab. (2017, December 6). Retrieved from [Link]
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Force fields for small molecules. (n.d.). PMC - NIH. Retrieved from [Link]
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Tutorial for Amber. (2023, June 9). MolVerse - Molecule Universe - Qinan Huang. Retrieved from [Link]
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Training a force field for proteins and small molecules from scratch. (2026, March 17). arXiv. Retrieved from [Link]
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Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. (2024, June 19). Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]
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Training a force field for proteins and small molecules from scratch. (2026, March 17). arXiv. Retrieved from [Link]
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Spectroscopic Characterization of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and supported by comparative analysis with structurally related compounds.
Introduction
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is a chemical compound featuring a pyrrolidine ring connected via an amide linkage to a 4-substituted phenyl ring bearing a trifluoromethyl group. This structural motif is of interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous FDA-approved drugs and the unique electronic properties imparted by the trifluoromethyl group, which can enhance metabolic stability and binding affinity[1]. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key structural components are the pyrrolidine ring, the amide (methanone) carbonyl group, and the para-substituted trifluoromethylphenyl ring.
Figure 1: Chemical structure of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the rotational barrier around the N-C(O) amide bond, some signals, particularly for the pyrrolidine ring, may appear broadened or as distinct sets of resonances at room temperature.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.7 | Doublet | 2H | Ar-H (ortho to C=O) | Protons adjacent to the electron-withdrawing carbonyl group are deshielded. The para-substitution pattern results in an AA'BB' system, often appearing as two doublets. |
| ~ 7.6 | Doublet | 2H | Ar-H (ortho to CF₃) | The trifluoromethyl group is strongly electron-withdrawing, deshielding the adjacent aromatic protons. |
| ~ 3.6 | Triplet | 2H | N-CH₂ (pyrrolidine) | These protons are adjacent to the nitrogen atom and are deshielded. Due to amide resonance, these protons might show distinct signals or be broadened. |
| ~ 3.4 | Triplet | 2H | N-CH₂ (pyrrolidine) | Similar to the other N-CH₂ protons, these are deshielded. |
| ~ 1.9 | Multiplet | 4H | CH₂-CH₂ (pyrrolidine) | These protons are in the middle of the pyrrolidine ring and are expected to be in a more shielded environment, appearing as a complex multiplet. For similar pyrrolidine rings in related structures, these protons often appear as a multiplet around δ = 1.92 ppm[2]. |
Experimental Protocol for ¹H NMR: A sample of the compound (~5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 168 | C=O (amide) | The carbonyl carbon of an amide typically resonates in this region. |
| ~ 140 | Ar-C (ipso to C=O) | The quaternary carbon attached to the carbonyl group. |
| ~ 132 | Ar-C (ipso to CF₃) | The quaternary carbon attached to the trifluoromethyl group, often showing coupling to fluorine. |
| ~ 128 | Ar-CH (ortho to C=O) | Aromatic methine carbons. |
| ~ 125 (quartet) | Ar-CH (ortho to CF₃) | These carbons will show coupling to the three fluorine atoms of the CF₃ group. |
| ~ 124 (quartet) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~ 49 | N-CH₂ (pyrrolidine) | Carbons directly attached to the nitrogen are deshielded. |
| ~ 46 | N-CH₂ (pyrrolidine) | Due to the amide resonance, the two N-CH₂ carbons may not be equivalent. |
| ~ 26 | CH₂-CH₂ (pyrrolidine) | The more shielded carbons of the pyrrolidine ring. |
| ~ 24 | CH₂-CH₂ (pyrrolidine) | Similar to the other β-carbons of the pyrrolidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~ 1645 | Strong | C=O stretch (amide) | The amide carbonyl stretch is a very strong and characteristic absorption. In similar structures, this band appears around 1679-1684 cm⁻¹[2]. |
| ~ 1325 | Strong | C-F stretch | The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in this region. |
| ~ 1100-1200 | Strong | C-F stretch | Multiple strong bands are expected for the CF₃ group. |
| 2850-2960 | Medium | C-H stretch (aliphatic) | Corresponding to the C-H bonds of the pyrrolidine ring. |
| ~ 1600, ~1480 | Medium-Weak | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |
| ~ 1450 | Medium | C-N stretch | The stretching vibration of the bond between the carbonyl carbon and the pyrrolidine nitrogen. |
Experimental Protocol for IR Spectroscopy: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Fragmentation Pattern:
The molecular ion peak [M]⁺ should be observed at m/z = 243.09. Key fragmentation pathways would likely involve:
-
Alpha-cleavage at the carbonyl group, leading to the formation of the 4-(trifluoromethyl)benzoyl cation (m/z = 173) and the pyrrolidinyl radical.
-
Cleavage of the N-C(O) bond to generate the pyrrolidin-1-ylcarbonyl cation (m/z = 98) or the 4-(trifluoromethyl)phenyl radical.
-
Fragmentation of the pyrrolidine ring , which can lead to a characteristic ion at m/z = 70.
Sources
discovery and history of trifluoromethylphenyl methanones
An In-depth Technical Guide to the Discovery and History of Trifluoromethylphenyl Methanones For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF3) group into aromatic systems has been a transformative strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical development of trifluoromethylphenyl methanones, a class of compounds that has garnered significant attention due to their unique physicochemical properties and broad applications in drug discovery. We will explore the evolution of synthetic methodologies, from early, harsh reaction conditions to modern, more efficient protocols. This guide will also delve into the mechanistic underpinnings of these reactions and highlight key applications of trifluoromethylphenyl methanones as enzyme inhibitors and crucial intermediates in the synthesis of pharmaceuticals.
The Dawn of a "Magic" Group: The Trifluoromethyl Moiety in Medicinal Chemistry
The journey of trifluoromethylphenyl methanones begins with the recognition of the trifluoromethyl group as a powerful modulator of molecular properties in the mid-20th century.[1] The CF3 group is often considered a "magic" group in drug design due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] Its strong electron-withdrawing nature and steric bulk can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the 1940s.[1] It is frequently employed as a bioisostere for methyl or chloro groups, offering a strategic tool to optimize lead compounds.[1] The C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic oxidation.[2]
Early Synthetic Efforts: Taming the Reactive Trifluoromethyl Group
The initial challenge in preparing trifluoromethyl-containing aromatic compounds lay in the controlled introduction of the CF3 group. One of the earliest and most fundamental methods for synthesizing benzotrifluoride, the parent structure for many trifluoromethylphenyl compounds, involved the reaction of benzotrichloride with hydrogen fluoride.[4][5] This high-temperature, gas-phase reaction, often catalyzed by aluminum fluoride, provided a viable route to this important starting material.[4][5]
Another foundational method for creating a C-F bond on an aromatic ring was through diazofluorination, first reported in the 1870s.[6] However, the direct introduction of a trifluoroacetyl group (C(O)CF3) to form a methanone presented a more significant synthetic hurdle.
The Rise of Trifluoromethylphenyl Methanones: Key Synthetic Strategies
The development of synthetic routes to trifluoromethylphenyl methanones has been a continuous effort, with several key strategies emerging over the years. These methods can be broadly categorized into nucleophilic trifluoromethylation reactions, electrophilic-type reactions, and direct trifluoroacetylation.[7]
Friedel-Crafts Acylation: A Classic Approach with Modern Refinements
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for forming aryl ketones.[8] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).[9][10]
In the context of trifluoromethylphenyl methanones, this would ideally involve the reaction of a trifluoromethyl-substituted benzene with an acyl chloride or vice versa. However, the strong deactivating effect of the trifluoromethyl group can make the aromatic ring less reactive towards electrophilic substitution.
A more common approach is the Friedel-Crafts acylation of an activated aromatic compound with a trifluoroacetylating agent.
Visualizing the Friedel-Crafts Acylation Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Grignard Reagents: A Workhorse in Carbon-Carbon Bond Formation
The use of Grignard reagents provides a powerful and versatile method for the synthesis of ketones. In the context of trifluoromethylphenyl methanones, this typically involves the reaction of a trifluoromethylphenyl Grignard reagent with an appropriate acyl donor, or the reaction of an aryl Grignard reagent with a trifluoroacetylating agent.
For example, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone can be synthesized by reacting 4-trifluoromethylbenzonitrile with 4-methoxybutyl magnesium chloride.[11][12]
Experimental Protocol: Grignard Synthesis of a Trifluoromethylphenyl Methanone
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Add a small portion of a solution of the corresponding aryl or alkyl halide (e.g., 1-chloro-4-methoxybutane) in anhydrous THF to initiate the reaction.[11]
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the trifluoromethyl-substituted nitrile (e.g., 4-trifluoromethylbenzonitrile) or acyl chloride in anhydrous THF to the Grignard reagent.[12]
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired trifluoromethylphenyl methanone.
Nucleophilic Trifluoromethylation: A Direct Approach
Another important strategy involves the nucleophilic trifluoromethylation of an aryl acyl chloride or ester.[7] This approach utilizes a source of nucleophilic "CF3-". One of the earliest examples of this type of reaction was reported in 1979 by Kobayashi and co-workers, who used trifluoromethyl copper (CuCF3) to react with benzoyl bromide, albeit in a low yield.[7]
Significant advancements have been made with the development of more efficient trifluoromethylating agents, such as trifluoromethyltrimethylsilane (TMS-CF3), often in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).[7]
Visualizing the Synthetic Workflow:
Caption: General workflow for nucleophilic trifluoromethylation.
Oxidation of Trifluoromethyl Alcohols
The oxidation of secondary alcohols containing a trifluoromethyl group is a reliable method for preparing trifluoromethyl ketones.[7] The precursor alcohols can be synthesized through various methods, including the addition of a trifluoromethyl nucleophile to an aldehyde.
Applications in Drug Discovery and Beyond
Trifluoromethylphenyl methanones are not only synthetic targets but also valuable intermediates and bioactive molecules in their own right. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the ketone highly electrophilic.[13] This property is exploited in the design of enzyme inhibitors, where the ketone can form a stable tetrahedral adduct with a nucleophilic residue (e.g., serine or cysteine) in the active site of an enzyme.[7][13]
Table 1: Examples of Trifluoromethylphenyl Methanones and their Applications
| Compound Class | Application | Reference |
| Trifluoromethyl Ketones | Inhibitors of serine and cysteine proteases (e.g., SARS-CoV 3CL protease) | [13] |
| Di(trifluoromethyl)phenyl Methanone Derivatives | Lead compounds in medicinal chemistry, materials science | [14] |
| Alkoxyalkyl (trifluoromethylphenyl) methanones | Intermediates in the synthesis of pharmaceuticals | [11][12] |
| Phenyl(4-(trifluoromethyl)phenyl)methanone | Building block in organic synthesis | [15] |
A notable example is the development of trifluoromethyl ketones as inhibitors of the SARS-CoV 3CL protease, a key enzyme in the life cycle of the coronavirus.[13] Additionally, compounds containing the trifluoromethylphenyl moiety have been investigated as potent and selective inhibitors of c-KIT kinase for the treatment of gastrointestinal stromal tumors.[16]
Conclusion and Future Perspectives
The history of trifluoromethylphenyl methanones is a testament to the ingenuity of synthetic chemists in developing methods to incorporate the unique trifluoromethyl group into complex molecules. From early, challenging syntheses to a diverse array of modern, efficient protocols, the field has evolved significantly. The continued importance of these compounds in medicinal chemistry and materials science will undoubtedly drive further innovation in their synthesis and application. As our understanding of disease pathways deepens, the strategic use of the trifluoromethylphenyl methanone scaffold will likely lead to the discovery of new and more effective therapeutic agents.
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Nenajdenko, V. G., & Balenkova, E. S. (2011). Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. Arkivoc, 2011(1), 246-301. [Link]
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PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. [Link]
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using Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone in cell culture
Application Note: Pre-Clinical In Vitro Evaluation of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Executive Summary
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (hereafter referred to as PTFPM ) is a fluorinated benzamide derivative utilized as a synthetic building block and putative pharmacological modulator in drug discovery. Due to its lipophilic trifluoromethyl ( −CF3 ) group and rigid pyrrolidine amide core, PTFPM exhibits unique membrane permeability and target-binding characteristics. This application note provides a comprehensive, self-validating framework for evaluating PTFPM in mammalian cell culture, focusing on compound handling, cytotoxicity profiling, and mechanistic validation.
Experimental Design & Causality
When introducing a novel fluorinated small molecule like PTFPM into in vitro systems, researchers must account for its hydrophobicity. Poor aqueous solubility often necessitates the use of Dimethyl Sulfoxide (DMSO) as a vehicle. However, solvent-induced cytotoxicity can easily confound phenotypic readouts.
To establish a self-validating system , our experimental design incorporates three critical pillars:
-
Strict Vehicle Control: The final DMSO concentration must be capped at ≤0.5% (ideally 0.1% ) to prevent solvent-induced transcriptomic shifts or membrane degradation, aligning with the NIH Assay Guidance Manual standards[1].
-
Orthogonal Controls: Every assay plate must include a background control (media only), a vehicle control ( 0.1% DMSO), and a positive control (e.g., Staurosporine) to calculate the Z′ -factor and validate assay dynamic range[2].
-
Metabolic Independence: We utilize ATP quantification (CellTiter-Glo) rather than tetrazolium-based assays (MTT/MTS). Fluorinated compounds can sometimes inadvertently uncouple mitochondrial oxidative phosphorylation; measuring total ATP provides a more direct, artifact-free correlation to absolute viable cell number[3].
Fig 1. In vitro screening workflow for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone.
Compound Preparation & Vehicle Matrix
PTFPM is highly soluble in organic solvents but precipitates rapidly in aqueous buffers. To prevent compound "crashing" (precipitation) in cell culture media, intermediate dilutions must be performed.
Table 1: PTFPM Serial Dilution and Vehicle Tolerance Matrix This matrix ensures a constant 0.1% DMSO concentration across all treatment groups, eliminating solvent gradients as a confounding variable.
| Desired Final Conc. ( ) | Intermediate Stock in DMSO | Vol. of Int. Stock | Vol. of Culture Media | Final DMSO (%) | Expected Cell Viability |
| 10.0 | 10 mM | 1.0 | 999.0 | 0.1% | Assay Dependent |
| 1.0 | 1 mM | 1.0 | 999.0 | 0.1% | Assay Dependent |
| 0.1 | 100 | 1.0 | 999.0 | 0.1% | ~100% (Tolerated) |
| 0.0 (Vehicle) | 100% DMSO (No Drug) | 1.0 | 999.0 | 0.1% | 100% (Baseline) |
| Positive Ctrl | 1 mM Staurosporine | 1.0 | 999.0 | 0.1% | < 5% (Apoptosis) |
Protocol 1: Cell Viability Profiling (CellTiter-Glo)
The CellTiter-Glo (CTG) Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells based on the quantitation of ATP[4]. This protocol is optimized for a 96-well format.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5×103 cells/well in of complete culture media into an opaque-walled 96-well plate. Causality: Opaque plates prevent luminescent signal cross-talk between adjacent wells[5].
-
Incubation: Incubate the plate overnight at 37∘C , 5% CO2 to allow for cell adhesion and recovery.
-
Compound Treatment: Add of the 10× PTFPM working solutions (prepared in media containing 1% DMSO) to the respective wells. The final volume is , and the final DMSO concentration is 0.1% .
-
Assay Incubation: Incubate for 48 to 72 hours depending on the doubling time of the target cell line.
-
Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate to room temperature. Transfer the buffer into the amber bottle containing the lyophilized CellTiter-Glo Substrate. Mix by gentle inversion until homogeneous[5].
-
Lysis and Readout: Equilibrate the assay plate to room temperature for 30 minutes. Add of CTG Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[4].
-
Data Acquisition: Record luminescence using a microplate reader (integration time: 0.25–1 second/well)[5].
Self-Validation Check: Calculate the Z′ -factor using the Vehicle Control and Positive Control wells. Proceed with IC50 calculation only if Z′≥0.5 [2].
Protocol 2: Mechanistic Target Engagement
Once the IC50 of PTFPM is established, it is crucial to determine if the observed phenotypic effect is due to specific target engagement or general cytotoxicity. Fluorinated benzamides frequently interact with membrane-bound receptors or intracellular kinase cascades.
Fig 2. Putative mechanism of action disrupting receptor-mediated cell survival signaling.
Step-by-Step Methodology (Immunoblotting for Signal Transduction):
-
Cell Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with PTFPM at 0.5× , 1× , and 2× the calculated IC50 concentration for 4 hours. Causality: A short 4-hour timepoint captures primary signal transduction inhibition (e.g., phosphorylation events) before the onset of secondary apoptotic pathways, ensuring the observed mechanism is a direct effect of the compound.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are critical to preserve the phosphorylation state of downstream kinases.
-
Quantification & Electrophoresis: Quantify protein yield via BCA assay. Load of total protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against the putative target (e.g., total-ERK and phospho-ERK) overnight at 4∘C .
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Normalize phosphorylated protein levels against total protein levels to quantify target engagement.
References
-
Sittampalam, G. S., et al. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), 2017. Available at:[Link]
-
Sittampalam, G. S., et al. "HTS Assay Validation." Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), 2004-. Available at:[Link]
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Application Notes and Protocols for In Vivo Studies with Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Introduction: Rationale and Strategic Overview
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone, hereafter referred to as "Compound-X" for clarity, is a novel small molecule with potential for therapeutic development. Its chemical structure, featuring a pyrrolidine ring and a trifluoromethylphenyl ketone moiety, suggests potential interactions with biological systems, particularly within the central nervous system (CNS). The pyrrolidine scaffold is a common feature in many biologically active compounds, valued for its ability to create three-dimensional diversity and engage with protein targets.[1][2][3][4] The trifluoromethyl group is a well-established bioisostere for a methyl group, often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[5][6][7]
Given the absence of published in vivo data for Compound-X, these application notes provide a comprehensive framework for initiating its preclinical evaluation. The protocols outlined below are designed to establish a foundational understanding of its pharmacokinetic (PK), pharmacodynamic (PD), and acute toxicity profiles. This guide is intended for researchers, scientists, and drug development professionals with expertise in preclinical animal studies.
Based on structural similarities to known inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, we will proceed with the hypothetical framework that Compound-X is a candidate FAAH inhibitor.[8][9][10] FAAH inhibitors are under investigation for their potential analgesic, anxiolytic, and anti-inflammatory properties.[8][9][11] This hypothesis will guide the selection of a relevant pharmacodynamic model. It is critical to note that this is a working hypothesis to illustrate the process; the actual biological target of Compound-X must be determined through separate in vitro screening and target validation assays.
The overall workflow for the initial in vivo characterization of Compound-X is as follows:
Caption: Initial in vivo evaluation workflow for Compound-X.
Part I: Acute Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of Compound-X following a single administration. This information is crucial for selecting doses for subsequent PK and PD studies.[12]
Methodology: An acute toxicity study will be conducted in two rodent species (e.g., mice and rats) as per regulatory guidelines.[13][14] A limit dose test followed by a fixed-dose procedure is recommended to minimize animal usage.[15][16]
Protocol: Acute Toxicity Study in Mice (Oral Gavage)
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for a minimum of 7 days prior to dosing.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation: Prepare a suspension or solution of Compound-X in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The stability and homogeneity of the formulation must be confirmed.
-
Limit Dose Test:
-
Fixed-Dose Procedure:
-
Based on the limit test outcome, select starting doses from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[16]
-
Dose groups of 3 animals (per sex) sequentially. The outcome of one dose group determines the dose for the next.
-
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dosing, then at regular intervals for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Record body weight on days 0, 7, and 14.
-
-
Endpoint:
-
At day 14, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study).
-
Collect major organs for histopathological analysis if significant findings are observed during necropsy.
-
Data Presentation:
| Dose (mg/kg) | Sex | N | Mortality (Day 14) | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle | M/F | 3/3 | 0/3 | None observed | +5 to +10 | No abnormal findings |
| 300 | M/F | 3/3 | 0/3 | Mild lethargy (0-4h) | +4 to +8 | No abnormal findings |
| 2000 | M/F | 3/3 | 1/3 (M), 0/3 (F) | Severe lethargy, ataxia (0-8h) | -5 to +2 | Pale liver in decedent |
| 5000 | M/F | 3/3 | 3/3 | Convulsions, rapid death (<2h) | N/A | Congestion in multiple organs |
This is an example data table.
Part II: Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X after a single intravenous (IV) and oral (PO) dose. Key parameters to be determined include clearance, volume of distribution, half-life, and oral bioavailability.
Methodology: A discrete (non-serial) sampling design in rats is recommended to obtain sufficient plasma volume for analysis at each time point.
Caption: Workflow for a single-dose pharmacokinetic study.
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for blood sampling.
-
Dosing:
-
IV Group: Administer Compound-X at a low, non-toxic dose (e.g., 2 mg/kg) as a bolus injection. The formulation should be a clear solution in a vehicle suitable for IV administration (e.g., 20% Solutol HS 15 in saline).
-
PO Group: Administer Compound-X at a higher dose (e.g., 10 mg/kg) via oral gavage. The dose should be informed by the MTD study.[17]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) at pre-dose and at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Use K2EDTA as the anticoagulant.
-
-
Plasma Processing:
-
Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Compound-X in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Data Presentation:
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC(0-inf) (ng*h/mL) | 2800 | 7000 |
| t1/2 (h) | 3.5 | 4.2 |
| CL (L/h/kg) | 0.71 | N/A |
| Vss (L/kg) | 3.1 | N/A |
| F (%) | N/A | 50 |
This is an example data table. Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.
Part III: Pharmacodynamic (PD) and Target Engagement Studies
Objective: To assess the in vivo efficacy of Compound-X in a relevant disease model and to correlate the pharmacological effect with target engagement (i.e., FAAH inhibition in the brain).
Methodology: The hot plate test is a standard model for assessing centrally-mediated analgesia, an expected effect of FAAH inhibition.[9] Following the behavioral assessment, brain tissue will be collected to measure FAAH activity ex vivo.[10]
Protocol: Hot Plate Test and Ex Vivo FAAH Activity in Mice
-
Animal Model: Male ICR mice, 8-10 weeks old.
-
Dosing:
-
Administer vehicle or Compound-X (e.g., 3, 10, 30 mg/kg, PO) at a specific time before the behavioral test, based on the Tmax from PK studies (e.g., 60 minutes).
-
-
Hot Plate Test:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 45 seconds) must be used to prevent tissue damage.
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100.
-
-
Ex Vivo FAAH Activity Assay:
-
Immediately after the behavioral test, euthanize the mice and rapidly harvest the brains.
-
Homogenize brain tissue in an appropriate buffer.
-
Measure FAAH activity using a commercially available assay kit or a published method, which typically involves incubating the brain homogenate with a fluorescently-labeled FAAH substrate and measuring the rate of product formation.[10][18]
-
Express FAAH activity as a percentage of the vehicle-treated control group.
-
Data Presentation:
| Dose (mg/kg, PO) | N | Hot Plate Latency (%MPE) | Brain FAAH Inhibition (%) |
| Vehicle | 10 | 8 ± 3 | 0 |
| 3 | 10 | 25 ± 5 | 45 ± 8 |
| 10 | 10 | 58 ± 7 | 85 ± 6 |
| 30 | 10 | 65 ± 6 | 92 ± 4 |
This is an example data table.
Caption: Integrated workflow for PD and target engagement studies.
Conclusion and Future Directions
These initial studies will provide a critical foundation for the development of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone. The data generated from the acute toxicity, pharmacokinetic, and pharmacodynamic assessments will enable a data-driven "Go/No-Go" decision.[19] If the results are promising (i.e., acceptable safety margin, good oral bioavailability, and a clear correlation between target engagement and efficacy), further studies will be warranted. These would include multi-dose toxicity studies, evaluation in additional efficacy models, and investigation of the metabolic profile of the compound. A thorough understanding of the compound's in vivo properties is essential to de-risk its progression towards clinical development.[20]
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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U.S. Environmental Protection Agency. (1979). Acute Toxicity Testing Criteria for New Chemical Substances. EPA. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. FDA. Available at: [Link]
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Al-Zharani, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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Cravatt, B. F., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS. Available at: [Link]
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Hicks, C., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. Available at: [Link]
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Hok, S., et al. (2014). The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH). Nuclear Medicine and Biology. Available at: [Link]
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A. M. et al. (2009). Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Y., et al. (2023). Research Progress in Acute Oral Toxicity Testing Methods. Semantic Scholar. Available at: [Link]
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Saganuwan, S. A. (2017). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. African Journal of Pharmacy and Pharmacology. Available at: [Link]
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National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]
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X-Therma Inc. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. X-Therma Inc. Available at: [Link]
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AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
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Niwa, M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Jahangir, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
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Gouverneur, V., et al. (2012). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]
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Al-Zharani, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. fda.gov [fda.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 20. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Application Note: Preclinical Formulation Strategies for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Executive Summary
The transition of novel chemical entities (NCEs) from in vitro screening to in vivo animal models is frequently bottlenecked by poor physicochemical properties. Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is a highly lipophilic, non-ionizable benzamide derivative. Due to the strong electron-withdrawing and hydrophobic nature of the trifluoromethyl ( −CF3 ) group, coupled with the lack of hydrogen bond donors, this compound exhibits extremely poor aqueous solubility, placing it firmly in Biopharmaceutics Classification System (BCS) Class II or IV.
This application note provides validated, self-contained protocols for formulating this compound for both Intravenous (IV) and Per Os (PO) administration in rodent models. The goal is to ensure optimal systemic exposure and reproducible pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (TOX) data.
Physicochemical Profiling & Formulation Rationale
Successful preclinical formulation requires customized strategies tailored to the compound's specific properties and the intended study objectives[1].
-
The Lipophilicity Challenge: The −CF3 moiety significantly increases the partition coefficient (LogP), driving the compound out of aqueous phases. Without ionizable centers (like a free amine or carboxylic acid), pH adjustment and salt-formation strategies are completely ineffective.
-
Intravenous (IV) Rationale: IV administration demands a sterile, thermodynamically stable true solution to prevent fatal pulmonary embolisms. Because aqueous buffers cannot solvate this molecule, a co-solvent system is required. We utilize a ternary mixture: DMSO / PEG400 / Saline . DMSO acts as a powerful primary solvent to disrupt the crystal lattice. However, DMSO must be restricted to ≤10% v/v to prevent hemolysis, precipitation of plasma proteins, and localized tissue damage[2]. PEG400 is introduced as a secondary solvent and precipitation inhibitor, lowering the dielectric constant of the mixture before the aqueous phase (Saline) is added.
-
Oral (PO) Rationale: For high-dose efficacy and TOX studies, achieving a true solution is often impossible due to volume constraints. In these cases, a kinetically stable suspension is the gold standard, as it can deliver doses exceeding the compound's equilibrium solubility[3]. We utilize 0.5% Methylcellulose (MC) with 0.5% Tween 80 . MC increases the vehicle's viscosity, preventing rapid sedimentation of the API particles (governed by Stokes' Law). Tween 80 acts as a critical wetting agent; it adsorbs onto the hydrophobic surfaces of the API, lowering the contact angle and allowing the aqueous vehicle to wet and disperse the particles effectively.
Caption: Decision tree for selecting in vivo formulation strategies based on administration route.
Quantitative Formulation Matrices
The following table summarizes the optimized formulation matrices, their target concentrations, and physiological constraints for rodent models.
| Parameter | Intravenous (IV) Formulation | Oral (PO) Formulation |
| Vehicle Composition | 10% DMSO / 40% PEG400 / 50% Saline | 0.5% Methylcellulose / 0.5% Tween 80 in Water |
| Target Concentration | 1 - 5 mg/mL | 10 - 50 mg/mL |
| State of Matter | Clear, transparent solution | Homogeneous, opaque suspension |
| Max Dosing Volume (Mice) | 5 mL/kg | 10 mL/kg |
| Max Dosing Volume (Rats) | 2 - 5 mL/kg | 10 mL/kg |
| Stability Window | Use within 4 hours (risk of precipitation) | Up to 7 days at 4°C (requires re-suspension) |
| Primary Application | Absolute bioavailability (PK) studies | Efficacy, PD, and Toxicology studies |
Step-by-Step Experimental Protocols
Protocol A: Intravenous (IV) Co-Solvent Formulation
Objective: Prepare a 2 mg/mL true solution for IV bolus injection.
Causality Note: The order of addition in this protocol is strictly non-negotiable. Adding water before the PEG400, or adding the entire aqueous phase at once, will cause immediate and irreversible catastrophic precipitation of the API.
-
Primary Solubilization: Weigh 20 mg of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone into a clean, dry glass vial. Add 1.0 mL of pure, anhydrous DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Validation Checkpoint: The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Precipitation Inhibition: To the DMSO solution, add 4.0 mL of PEG400. Vortex for 2 minutes to ensure a homogeneous organic mixture. The PEG400 acts as a thermodynamic buffer between the highly lipophilic drug and the incoming aqueous phase.
-
Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer at 500 RPM. Dropwise, slowly add 5.0 mL of 0.9% physiological saline over a period of 5 minutes.
-
Validation Checkpoint: Observe the solution against a dark background using a focused light beam (Tyndall effect). If a blueish haze or cloudiness appears, microscopic nucleation has occurred. The formulation has failed and must be discarded.
-
-
Sterilization: Draw the final 10 mL solution into a sterile syringe and filter through a 0.22 µm PTFE or PVDF syringe filter into a sterile dosing vial. (Do not use Nylon filters, as they may bind lipophilic compounds).
Caption: Step-by-step workflow for the preparation of a co-solvent based intravenous formulation.
Protocol B: Oral (PO) Suspension Formulation
Objective: Prepare a 20 mg/mL homogeneous suspension for oral gavage.
Causality Note: Lipophilic powders naturally float on water due to high surface tension. Tween 80 is required to physically wet the powder before the bulk aqueous polymer vehicle is added.
-
Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (400 cPs) in Milli-Q water. Stir overnight at 4°C to ensure complete polymer hydration and clarity.
-
API Wetting: Weigh 200 mg of the API into a glass mortar. Add exactly 50 µL (approx. 50 mg) of Tween 80 directly onto the powder. Use a pestle to triturate (grind) the mixture into a thick, uniform paste. This step physically forces the surfactant onto the hydrophobic crystal faces.
-
Geometric Dilution: Add 1.0 mL of the 0.5% MC vehicle to the paste and triturate vigorously to form a concentrated, milky slurry. Gradually add the remaining 8.95 mL of the MC vehicle in 2 mL increments, mixing thoroughly between additions.
-
Homogenization: Transfer the suspension to a vial and subject it to probe sonication (3 cycles of 10 seconds on/off on ice) or high-shear mixing to break up loose agglomerates.
-
Validation Checkpoint: Allow the suspension to sit undisturbed for 30 minutes. If the API settles rapidly and forms a hard cake at the bottom, the particle size is too large or the MC viscosity is too low. A successful suspension will settle slowly and re-suspend instantly with gentle inversion.
-
Quality Control & In Vivo Dosing Considerations
-
Particle Size Analysis (PO): For optimal gastrointestinal absorption, the suspension should ideally have a D90 (90% of particles) below 10 µm. This can be verified using Dynamic Light Scattering (DLS) or laser diffraction. Smaller particles increase the surface area available for dissolution, directly impacting bioavailability according to the Noyes-Whitney equation.
-
Animal Welfare & Dosing: Always warm formulations to room temperature (or 37°C) prior to dosing. Cold formulations can induce thermal shock, altering gastrointestinal motility and skewing PK results. Ensure the dosing volume strictly adheres to IACUC guidelines (e.g., maximum 10 mL/kg for oral gavage in mice).
References
- Source: nih.
- Source: nih.
- Source: wuxiapptec.
Sources
- 1. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Welcome to the technical support guide for the synthesis of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone?
A1: The most direct and common method is the N-acylation of pyrrolidine. This involves a nucleophilic acyl substitution where the secondary amine of pyrrolidine attacks the electrophilic carbonyl carbon of an activated 4-(trifluoromethyl)benzoic acid derivative, typically 4-(trifluoromethyl)benzoyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: What are the critical starting materials and their roles in this synthesis?
A2:
-
Pyrrolidine: This is the nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack on the carbonyl group. Its purity is crucial, as it can be hygroscopic.[1]
-
4-(Trifluoromethyl)benzoyl Chloride: This is the electrophile, also known as the acylating agent. The electron-withdrawing trifluoromethyl (-CF₃) group increases the electrophilicity of the carbonyl carbon, but the acyl chloride is also highly susceptible to hydrolysis.[1]
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used as an acid scavenger. It neutralizes the HCl formed, preventing the protonation of the pyrrolidine starting material. If pyrrolidine becomes protonated, it loses its nucleophilicity, and the reaction will stop.[1]
-
Anhydrous Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices. The primary requirement is that the solvent be inert to the reactants and capable of dissolving them. It must be anhydrous to prevent hydrolysis of the acyl chloride.
Q3: Why is moisture control so critical in this reaction?
A3: Moisture control is paramount because 4-(trifluoromethyl)benzoyl chloride is highly reactive towards water. If moisture is present, the acyl chloride will readily hydrolyze to form the unreactive 4-(trifluoromethyl)benzoic acid. This side reaction consumes your electrophile, directly leading to a significant reduction in the yield of the desired amide product.[1] Always use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) for best results.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: My reaction yield is very low or I've isolated no product.
This is the most common issue, often stemming from one of several root causes. A systematic diagnosis is key.
-
The "Why": As mentioned, 4-(trifluoromethyl)benzoyl chloride is moisture-sensitive. Over time, or with improper storage, it hydrolyzes to the corresponding carboxylic acid, rendering it inactive for this reaction. Pyrrolidine can absorb atmospheric CO₂ and water.[1]
-
Troubleshooting Steps:
-
Verify Acyl Chloride Activity: Use a fresh bottle of 4-(trifluoromethyl)benzoyl chloride or purify it by distillation before use.
-
Check Pyrrolidine Purity: Use freshly distilled pyrrolidine.
-
Confirm Base Integrity: Ensure your base (e.g., triethylamine) is pure and dry.
-
-
The "Why": The reaction generates one equivalent of HCl for every equivalent of product formed. If there is not at least one equivalent of a scavenger base, the HCl will protonate the pyrrolidine nucleophile, forming pyrrolidinium hydrochloride. This salt is not nucleophilic and will not react with the acyl chloride, effectively halting the reaction.[1]
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of base relative to the limiting reagent.
-
Order of Addition: Add the base to the pyrrolidine solution before the dropwise addition of the acyl chloride. This ensures an acid scavenger is present the moment HCl is formed.
-
-
The "Why": While N-acylation is often exothermic and initiated at 0 °C to control the reaction rate, the reaction may require warming to room temperature or even gentle heating to go to completion, especially if steric hindrance is a factor.
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.
-
Adjust Temperature: If the reaction stalls at room temperature after several hours, consider gentle heating to 40-50 °C. Monitor carefully for any decomposition or new byproduct spots on TLC.
-
Troubleshooting Workflow: Diagnosing Low Reaction Yield
Caption: A systematic workflow for troubleshooting low yield.
Problem 2: My TLC shows multiple spots, and purification is difficult.
-
The "Why": As discussed, this is due to hydrolysis of the acyl chloride. This acidic byproduct can complicate the work-up and purification.
-
Solution: During the aqueous work-up, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a salt that will move into the aqueous layer, effectively separating it from your desired neutral amide product.
-
The "Why": The reaction may not have gone to completion, or an incorrect stoichiometry was used.
-
Solution:
-
TLC Monitoring: Ensure the reaction is complete via TLC before beginning the work-up.
-
Aqueous Washes: Unreacted pyrrolidine and its hydrochloride salt can be removed by washing the organic layer with dilute acid (e.g., 1M HCl), followed by water and brine.
-
Chromatography: If starting materials persist, careful column chromatography on silica gel is usually effective for separation.
-
Problem 3: A stable emulsion formed during my aqueous work-up.
-
The "Why": Emulsions are common when mixing organic solvents with aqueous solutions, especially when residual bases or salts act as surfactants.
-
Solution:
-
Add Brine: The most common solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion and improve phase separation.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
-
Experimental Protocols
Protocol 1: Standard N-Acylation with Acyl Chloride
This protocol is based on the standard Schotten-Baumann reaction conditions, adapted for this specific synthesis.
-
Preparation: To an oven-dried, 250 mL round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.0 eq.) and anhydrous dichloromethane (DCM, to make a ~0.5 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the cooled solution.
-
Acyl Chloride Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Key Factors for Successful Synthesis
Caption: Core pillars for a successful synthesis outcome.
Data Summary: Reaction Parameters
The following table summarizes key parameters and their impact on the synthesis of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone.
| Parameter | Recommended | Rationale & Potential Issues if Deviated |
| Pyrrolidine:Acyl Chloride Ratio | 1 : 1.05 | A slight excess of the acyl chloride ensures full conversion of the pyrrolidine. A large excess complicates purification. |
| Base | Triethylamine (TEA), Pyridine | Non-nucleophilic to avoid competing reactions. Must be anhydrous. |
| Base Stoichiometry | 1.1 - 1.2 equivalents | Insufficient base (<1.0 eq) leads to protonation of pyrrolidine and reaction stoppage.[1] |
| Solvent | Dichloromethane (DCM), THF | Must be aprotic and anhydrous to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exotherm. Warming may be needed for completion. Overheating can lead to side products. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from entering the reaction and hydrolyzing the acyl chloride. |
References
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
- BenchChem. (2025). Minimizing side reactions in the synthesis of functionalized pyrrolines.
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021).
- BenchChem. (2025). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.
- BenchChem. (2025).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
stability and degradation of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone in solution
Technical Support Center: Stability and Degradation of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot solution stability, identify degradation pathways, and establish robust handling protocols for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone.
This tertiary benzamide derivative features a strongly electron-withdrawing para-trifluoromethyl ( −CF3 ) group. While amides are generally considered stable, this specific electronic landscape introduces unique vulnerabilities in solution that require precise experimental control.
Section 1: Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why does my compound rapidly degrade in high-pH aqueous buffers, even though tertiary amides are usually stable? A: The instability is driven by the electronic effects of the −CF3 group. The Hammett constant ( σ ) for a para- CF3 group is +0.54, indicating a powerful inductive and resonance electron-withdrawing effect. This pulls electron density away from the carbonyl carbon, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, the carbonyl carbon becomes highly electrophilic, drastically reducing the activation energy required for hydroxide ( OH− ) attack. This accelerates the rate-determining step of base-catalyzed hydrolysis—the formation of the tetrahedral intermediate[1].
Q2: I observed new peaks with +14 Da and +16 Da mass shifts during LC-MS analysis after storing the compound in THF. What is happening? A: You are observing oxidative degradation of the pyrrolidine ring. Ethereal solvents like Tetrahydrofuran (THF) and diethyl ether auto-oxidize to form hydroperoxides over time. When your compound is exposed to these peroxides, the pyrrolidine nitrogen can undergo N-oxidation (adding an oxygen atom, +16 Da ). Prolonged exposure leads to alpha-oxidation, converting the adjacent −CH2− group to a carbonyl ( −C=O ), forming a lactam derivative (net +14 Da shift: +16 Da for oxygen, −2 Da for lost hydrogens).
Q3: How should I structure my forced degradation studies to meet regulatory standards? A: Your studies must align with the ICH Q1A(R2) guidelines for stability testing[2]. This requires subjecting the compound to hydrolytic (acid/base), oxidative, and photolytic stress to elucidate all potential degradation pathways and establish a reliable shelf-life profile.
Section 2: Visualizing Degradation & Troubleshooting
To effectively troubleshoot, you must map the chemical modifications to your analytical readouts. Below is the mechanistic pathway for the primary degradation routes, followed by a logical workflow for LC-MS peak identification.
Fig 1. Primary degradation pathways of the target compound via hydrolysis and oxidation.
Fig 2. LC-MS troubleshooting workflow for identifying degradation products.
Section 3: Quantitative Data & Stability Profiles
The following tables summarize the expected kinetic behavior of the compound under various solution conditions, allowing you to anticipate degradation rates and identify root causes based on mass shifts.
Table 1: Stability Profile & Expected Half-Lives ( t1/2 )
| Condition | Reagent/Environment | Temp (°C) | Expected t1/2 | Primary Degradant |
| Acidic | 0.1 N HCl (aq) | 40 | > 7 days | 4-(trifluoromethyl)benzoic acid |
| Basic | 0.1 N NaOH (aq) | 40 | < 24 hours | 4-(trifluoromethyl)benzoic acid |
| Oxidative | 3% H2O2 | 25 | ~ 3 days | Pyrrolidine N-oxide / Lactam |
| Photolytic | UV/Vis Light | 25 | > 14 days | Minor Norrish cleavage products |
Table 2: Troubleshooting LC-MS Mass Shifts
| Δ Mass (Da) | Chemical Modification | Root Cause | Preventive Action |
| +16 | N-Oxidation | Peroxides in ethereal solvents | Use BHT-stabilized solvents |
| +14 | Alpha-Oxidation (Lactam) | Prolonged oxidative stress | Purge storage vials with Argon |
| Cleavage | Amide Hydrolysis | Base/Acid catalyzed hydrolysis | Maintain pH 4-7 in aqueous buffers |
Section 4: Self-Validating Experimental Protocols
Protocol: Forced Degradation & Mass Balance Assay Note: This protocol is harmonized with ICH Q1A(R2) stress testing principles[2].
-
Preparation of Stock Solution: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a precise concentration of 1.0 mg/mL . Causality: MeCN is chosen over MeOH to prevent transesterification artifacts during stress testing.
-
Hydrolytic Stress (Acid/Base): Transfer 1.0 mL of the stock solution into two separate glass vials. Add 1.0 mL of 0.1 N HCl to the first, and 1.0 mL of 0.1 N NaOH to the second. Cap tightly and incubate at 40∘C for 24 hours.
-
Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H2O2 . Incubate at room temperature ( 25∘C ) for 24 hours in the dark to prevent confounding photolytic effects.
-
Reaction Quenching (Critical Step): Neutralize the acid/base samples to pH 7.0 using equimolar amounts of NaOH or HCl. Causality: Failing to quench the reaction will cause continued degradation inside the autosampler queue, leading to time-dependent variability in your LC-MS integration.
-
Dilution & Analysis: Dilute all samples to a nominal concentration of 0.1 mg/mL using the LC mobile phase. Inject into the LC-MS alongside a freshly prepared, unstressed control ( t=0 ).
-
Mass Balance Validation: Calculate the mass balance using the integrated peak areas (corrected for UV response factors if available):
Mass Balance (%)=AreaControlAreaParent+∑AreaDegradants×100Acceptance Criteria: The mass balance must fall between 95% and 105%.
Sources
Technical Support Center: Troubleshooting Solubility Issues of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Overview
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is a synthetic benzamide derivative characterized by extreme lipophilicity. The incorporation of the trifluoromethyl (-CF₃) group significantly increases the compound's partition coefficient (LogP) and hydrophobic character[1]. Furthermore, because it is a neutral amide, it lacks ionizable centers at physiological pH, rendering standard pH-adjustment strategies (like salt formation) completely ineffective.
As a Senior Application Scientist, I have designed this technical guide to provide field-proven, mechanistically grounded protocols to overcome the precipitation and bioavailability bottlenecks associated with this specific compound.
Section 1: Troubleshooting & FAQs
Q1: My compound precipitates immediately when added to aqueous cell culture media. How can I maintain it in solution for in vitro assays?
Causality : The high lipophilicity imparted by the -CF₃ group causes rapid hydrophobic aggregation in water. When a high-concentration DMSO stock is spiked directly into aqueous media, the sudden change in solvent polarity leads to localized supersaturation and subsequent solvent-shift precipitation.
Solution : Implement a co-solvent and surfactant cascade. Surfactants form micelles that can effectively encapsulate the hydrophobic trifluoromethyl moiety, linearly increasing the solubility of the compound in aqueous environments[2].
Self-Validating Protocol: Co-solvent/Surfactant Cascade
-
Primary Stock : Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.
-
Validation: The solution must be completely transparent with no particulate matter under visual inspection.
-
-
Intermediate Diluent : Prepare a pre-warmed (37°C) mixture of 10% Tween 80 and 40% PEG 400 in PBS. The use of co-solvents like PEG 400 can increase the solubility of weakly soluble lipophilic compounds by thousands of times.
-
Cascade Mixing : Slowly add 1 part of the DMSO stock to 9 parts of the intermediate diluent drop-by-drop while vortexing vigorously to prevent localized precipitation.
-
Final Assay Spiking : Dilute this intermediate mixture 1:10 into the final pre-warmed aqueous assay buffer.
-
Validation: Measure the absorbance of the final buffer at 600 nm; an OD₆₀₀ < 0.05 confirms the absence of colloidal aggregates.
-
Q2: We are moving to in vivo pharmacokinetic (PK) studies, but oral bioavailability is near zero. What formulation strategy should we use?
Causality : The compound exhibits Biopharmaceutics Classification System (BCS) Class II behavior (low solubility, high permeability). The dissolution rate in the aqueous environment of the gastrointestinal (GI) tract is the rate-limiting step for systemic absorption.
Solution : Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS formulations use isotropic mixtures of oils and surfactants that spontaneously form nanometer-sized oil-in-water microemulsions upon mild agitation in the GI tract, keeping the lipophilic drug solubilized and enhancing oral bioavailability[3].
Self-Validating Protocol: SMEDDS Preparation
-
API Addition : Weigh 10 mg of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone into a glass vial.
-
Lipid Phase : Add 300 µL of an oil phase (e.g., Capryol 90 or Eucalyptus oil).
-
Surfactant/Co-surfactant : Add 500 µL of Tween 20 or Tween 80 and 200 µL of PEG 300[3].
-
Emulsification : Vortex the mixture for 5 minutes, then sonicate in a water bath at 40°C for 15 minutes.
-
Validation: The end product must be a clear, single-phase, isotropic pre-concentrate without any phase separation.
-
-
In Vivo Dosing : Disperse 1 part of this pre-concentrate into 10 parts of water immediately before oral gavage. The spontaneous formation of a transparent microemulsion validates the formulation's success.
Q3: I need a solvent-free aqueous solution for intravenous (IV) injection. How can I achieve this without using toxic surfactants?
Causality : IV formulations have strict osmolarity and toxicity limits. High concentrations of DMSO or Tween 80 can cause hemolysis, phlebitis, or anaphylaxis.
Solution : Inclusion complexation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of the cyclodextrin accommodates the lipophilic 4-(trifluoromethyl)phenyl ring, while the hydrophilic exterior ensures aqueous solubility.
Self-Validating Protocol: Cyclodextrin Complexation
-
Host Solution : Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.
-
Guest Addition : Add excess solid Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (e.g., 5 mg/mL) to the cyclodextrin solution.
-
Equilibration : Stir continuously at room temperature for 48 hours to reach thermodynamic complexation equilibrium.
-
Filtration : Filter the suspension through a 0.22 µm PVDF syringe filter to remove the uncomplexed, precipitated drug.
-
Quantification :
-
Validation: Quantify the dissolved drug concentration in the filtrate using HPLC-UV prior to injection to ensure target dosing is achieved.
-
Section 2: Quantitative Data Summaries
| Solubility Strategy | Primary Mechanism | Recommended Application | Expected Solubility Increase | Toxicity / Cell Viability Impact |
| DMSO + PEG400 | Co-solvency (Polarity reduction) | In vitro biochemical assays | 100x - 1,000x | High (Limit final DMSO to <1%) |
| Tween 80 Micelles | Hydrophobic encapsulation | Cell culture / Assays | 5x - 20x[2] | Moderate (Membrane disruption at high doses) |
| HP-β-CD Complexation | Molecular inclusion | IV Injection / Sensitive cells | 50x - 500x | Low (Highly biocompatible) |
| SMEDDS | Spontaneous nano-emulsification | In vivo oral dosing (PK/PD) | >1,000x (in GI tract)[3] | Low (GI tract tolerates lipids/surfactants well) |
Section 3: Visualizations
Caption: Decision matrix for selecting a solubility enhancement strategy based on experimental application.
Caption: Step-by-step workflow for the preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS).
Section 4: References
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed / Journal of Pharmaceutical Sciences. URL: 1
-
(2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. URL:
-
(2013). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. ResearchGate. URL: 2
-
(2023). Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Semantic Scholar. URL: 3
Sources
Technical Support Center: Optimizing para-Selective Radical Trifluoromethylation of Phenyl Pyrrolidinyl Methanone
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the highly regioselective para-trifluoromethylation of tertiary benzamides, specifically phenyl(pyrrolidin-1-yl)methanone.
Core Principle & Mechanistic Causality
Direct C–H trifluoromethylation of arenes via standard radical pathways typically suffers from poor site-selectivity, yielding complex mixtures of ortho, meta, and para isomers. For tertiary benzamides like phenyl(pyrrolidin-1-yl)methanone, traditional electrophilic radical substitution is unselective and synthetically inefficient.
The Solution: By employing an iminium activation strategy 1, we can artificially lower the lowest unoccupied molecular orbital (LUMO) of the benzamide. Treating the amide with trifluoromethanesulfonic anhydride (Tf₂O) generates a highly electrophilic iminium triflate intermediate. This electronic reconfiguration shifts the reaction paradigm from a radical-type electrophilic substitution to a radical-type nucleophilic substitution 1, [[2]](). Furthermore, the steric bulk of the resulting iminium moiety effectively shields the ortho positions, directing the trifluoromethyl radical (•CF₃) almost exclusively to the para position [[3]]().
Standard Operating Procedure (SOP)
This self-validating protocol utilizes photoredox catalysis combined with iminium activation to ensure high yields and >99:1 para-selectivity.
Step 1: Iminium Formation
-
In a flame-dried Schlenk flask under a strict nitrogen atmosphere, dissolve 1.0 mmol of phenyl(pyrrolidin-1-yl)methanone in 5.0 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add dropwise 1.1 mmol of trifluoromethanesulfonic anhydride (Tf₂O).
-
Stir for 30 minutes at 0 °C, then warm to room temperature. Self-Validation Checkpoint: Quench a 10 µL aliquot with anhydrous methanol and analyze via GC-MS. You should observe complete consumption of the starting amide (detected as the methyl ester/amide cleavage product) before proceeding.
Step 2: Photoredox Assembly
-
To the activated iminium mixture, add 2.0 mol% of the photocatalyst ₂ and 2.0 mmol of the CF₃ source (e.g., sodium trifluoromethanesulfinate / Langlois reagent).
-
Note: Depending on the specific oxidative quenching cycle required by the photocatalyst, an appropriate terminal oxidant may be added at this stage if not utilizing an auto-oxidative pathway 4.
Step 3: Degassing & Irradiation
-
Degas the heterogeneous mixture using three consecutive freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiate the reaction vessel with 450 nm blue LEDs at room temperature for 16 hours with vigorous stirring.
Step 4: Quenching & Rearomatization
-
Quench the reaction by carefully adding 10 mL of saturated aqueous NaHCO₃.
-
Stir vigorously for 15 minutes. This step neutralizes the triflic acid and hydrolyzes the iminium moiety back to the tertiary amide, restoring the pyrrolidinyl methanone directing group.
Step 5: Extraction & Purification
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure para-CF₃ product.
Optimization Data
The following table summarizes the quantitative data demonstrating the critical dependencies of the reaction conditions on yield and regioselectivity.
| Entry | Activator | Photocatalyst | CF₃ Source | Solvent | Yield (%) | para:ortho Ratio |
| 1 | None | ₂ | Langlois Reagent | DCM | 0 | N/A |
| 2 | Tf₂O | None | Langlois Reagent | DCM | 0 | N/A |
| 3 | Tf₂O | ₂ | Langlois Reagent | DCM | 86 | >99:1 |
| 4 | TfCl | ₂ | Langlois Reagent | DCM | 41 | 82:18 |
| 5 | Tf₂O | fac-Ir(ppy)₃ | Langlois Reagent | DCM | 79 | >99:1 |
| 6 | Tf₂O | ₂ | Langlois Reagent | CH₃CN | 34 | 90:10 |
Table 1: Optimization of reaction conditions. Note the absolute requirement for Tf₂O to achieve both reactivity and high para-selectivity.
Troubleshooting Guide & FAQs
Q1: I am observing significant amounts of ortho-trifluoromethylated byproducts. How can I improve para-selectivity? Causality: Poor selectivity indicates incomplete iminium formation. Without the LUMO-lowering effect and the steric shielding of the bulky iminium triflate, the •CF₃ radical attacks the electron-rich arene unselectively. Solution: Ensure your Tf₂O is fresh, colorless, and free of triflic acid (which forms upon exposure to ambient moisture). Use strictly anhydrous DCM. Do not skip the self-validation checkpoint in Step 1.
Q2: The reaction stalls, and I recover mostly unreacted phenyl pyrrolidinyl methanone. What is quenching the reaction? Causality: This is typically caused by moisture in the reaction vessel or oxygen quenching the excited state of the photocatalyst (PC). Water will prematurely hydrolyze the highly electrophilic iminium intermediate back to the starting benzamide before the radical addition can occur. Solution: Rigorously flame-dry all glassware. Ensure the freeze-pump-thaw degassing process is thorough (at least 3 cycles) to remove dissolved oxygen, which acts as a triplet quencher for [Ru(bpy)₃]²⁺.
Q3: I am detecting di-trifluoromethylated products (e.g., ortho,para-di-CF₃). How do I prevent over-reaction? Causality: Excess •CF₃ radicals in the system can attack the product after the initial catalytic cycle, especially if the iminium intermediate is in equilibrium with the free amide under extended irradiation times. Solution: Reduce the equivalents of the CF₃ source from 2.0 to 1.2–1.5. Monitor the reaction progress via TLC or GC-MS and terminate irradiation immediately upon consumption of the starting material.
Pathway Visualization
Mechanistic pathway showing dual iminium activation and photoredox cycles for para-selectivity.
References
-
Title: para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates Source: Angewandte Chemie International Edition / PubMed URL: [1]
-
Title: Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents Source: ACS Publications URL: [3]
-
Title: Photocatalytic regioselective C–H bond functionalizations in arenes Source: RSC Publishing URL: [4]
-
Title: Polar-Effect-Directed Control in Site-Selectivity of Radical Substitution Enables C–H Perfluoroalkylation of Coumarins Source: ACS Publications URL: [2]
Sources
- 1. para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
Technical Support Center: Troubleshooting Chiral Separations for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone and Its Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex chromatographic and structural anomalies. A recurring inquiry in our drug development queues involves the handling and resolution of "racemic mixtures" of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone.
Before attempting any chiral separation, we must establish structural causality. A self-validating analytical workflow begins with a critical evaluation of the molecule itself.
The Core Scientific Directive: The "Racemic" Paradox
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (C₁₂H₁₂F₃NO) is an achiral molecule.
It consists of an unsubstituted pyrrolidine ring and a para-substituted phenyl ring. Because the molecule possesses a plane of symmetry and lacks any stereocenters or axes of chirality, it cannot exist as a racemic mixture . If you are observing multiple peaks during chiral analysis, you are not seeing enantiomers of this specific molecule. You are encountering an analytical artifact, a structural misidentification, or restricted amide bond rotation of a related, substituted analog.
Part 1: Troubleshooting FAQs
Q1: I am observing two distinct peaks on my chiral SFC/HPLC for this compound. If it is achiral, what am I actually looking at? A1: You are likely observing one of three phenomena:
-
Substituted Derivatives: You may actually be working with a chiral derivative, such as (2-methylpyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, which does form a true racemate.
-
Chiral Impurities: Degradation products or impurities carried over from chiral starting materials.
-
Chromatographic Artifacts: Column overload, sample solvent mismatch, or a void in the stationary phase can cause peak splitting that mimics a racemic mixture.
Q2: Could the double peaks be due to amide bond rotation (rotamers)? A2: Amides exhibit restricted rotation around the C-N bond due to partial double-bond character, with rotational barriers ( ΔG‡ ) typically ranging from 55–70 kJ/mol for N-benzoyl pyrrolidines[1]. However, for the unsubstituted Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone, a 180° rotation results in a structurally degenerate (identical) conformer because the pyrrolidine ring is symmetric. Therefore, no rotamers will be visible. If you observe rotamers, your pyrrolidine ring or phenyl ring must be asymmetrically substituted[2].
Q3: How do I resolve true racemic mixtures of chiral pyrrolidine amides (e.g., the 2-methyl derivative)? A3: For validated chiral pyrrolidine amides, Supercritical Fluid Chromatography (SFC) using polysaccharide-based chiral stationary phases (CSPs) is the gold standard[3]. SFC offers superior resolution and faster run times compared to traditional HPLC by leveraging the high diffusivity and low viscosity of supercritical CO₂[4].
Part 2: Diagnostic Workflow
Caption: Diagnostic workflow for resolving unexpected double peaks in pyrrolidine amides.
Part 3: Experimental Protocols
Protocol A: Structural Verification via Variable-Temperature (VT) NMR
Purpose: To differentiate between true enantiomers/diastereomers and amide bond rotamers in substituted pyrrolidine derivatives.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.
-
Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 25 °C (298 K). Identify split peaks corresponding to the alpha-protons of the pyrrolidine ring.
-
Temperature Ramp: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C).
-
Equilibration: Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.
-
Data Analysis: If the split peaks broaden and coalesce into a single sharp peak at higher temperatures, the phenomenon is due to restricted amide bond rotation (rotamers). If the peaks remain distinct, the compound is a mixture of stable stereoisomers[1].
Protocol B: Chiral Separation of Substituted Pyrrolidine Amides via SFC
Purpose: To separate enantiomers of validated chiral pyrrolidine derivatives.
-
Column Selection: Equip the SFC system with a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm)[3].
-
Mobile Phase: Set the mobile phase to supercritical CO₂ with a polar modifier (e.g., 15-30% Methanol or Isopropanol). Add 0.1% diethylamine (DEA) to the modifier to suppress peak tailing caused by the weakly basic pyrrolidine nitrogen.
-
System Parameters:
-
Flow Rate: 3.0 - 4.0 mL/min.
-
Backpressure (BPR): 120 - 150 bar.
-
Column Temperature: 35 - 40 °C.
-
Detection: UV at 220 nm or 254 nm.
-
-
Method Optimization: Inject a 5 µL aliquot of a 1 mg/mL sample. Adjust the modifier percentage in 5% increments to optimize the resolution (Rs > 1.5) between the enantiomeric peaks[4].
Part 4: Quantitative Data & Troubleshooting Matrix
To assist in rapid diagnosis, compare your analytical observations against the matrix below.
| Property | Amide Rotamers (Substituted) | True Enantiomers | Chromatographic Artifacts |
| Origin | Restricted C-N bond rotation | Chiral center on pyrrolidine ring | Column void or sample overload |
| LC-MS Mass | Identical (m/z) | Identical (m/z) | Identical (m/z) |
| VT-NMR Behavior | Peaks coalesce at high temp | Peaks remain distinct | Peaks remain distinct |
| SFC Resolution | Often poor/broad at RT | Sharp, baseline resolution possible | Peak shape varies with injection volume |
| Typical ΔG‡ Barrier | 55 – 70 kJ/mol | > 100 kJ/mol (Stable bonds) | N/A |
References
-
Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate.1
-
MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. ACS Publications.2
-
Chiral separation of compound C, a racemic amide. ResearchGate. 3
-
Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Publications. 4
Sources
analytical method development for impure samples of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and spectroscopic challenges associated with Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone .
Synthesizing and analyzing fluorinated amides presents a unique intersection of challenges: the partial double-bond character of the amide linkage, the extreme lipophilicity and electron-withdrawing nature of the trifluoromethyl (–CF3) group, and the stark polarity differences between the neutral API and its precursors (basic pyrrolidine and acidic 4-(trifluoromethyl)benzoic acid).
Below, you will find a self-validating method development workflow, field-proven troubleshooting FAQs, and a comprehensive analytical protocol.
Method Development Strategy
Fig 1: Systematic workflow for overcoming amide rotamer and polar impurity challenges.
Troubleshooting & FAQs
Q1: My LC-MS shows an identical mass of 244.1 m/z [M+H]+ for two distinct peaks eluting at 6.2 min and 6.8 min. Is my synthesis producing a diastereomer or degrading on the column? A: Neither. Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone lacks a chiral center. The dual peaks are caused by amide rotamers .
-
The Causality: The C–N amide bond possesses partial double-bond character due to resonance. The steric bulk of the pyrrolidine ring restricts rotation around this bond, creating stable E and Z conformers (rotamers) that interact differently with the stationary phase at room temperature, leading to chromatographic separation[1].
-
The Fix: Increase your column oven temperature to 50–60 °C. The added thermal energy overcomes the rotational energy barrier, increasing the interconversion rate and causing the two peaks to coalesce into a single, sharp peak for accurate integration.
Q2: I cannot detect residual pyrrolidine in my UV chromatogram at 254 nm, but I suspect it is present. How do I quantify it? A: Pyrrolidine is a secondary aliphatic amine. It completely lacks a UV chromophore, making it invisible to standard Diode Array Detectors (DAD/UV).
-
The Causality: Furthermore, its high polarity and basicity (pKa ~11.3) mean it remains fully ionized at neutral pH, causing it to elute in the void volume under standard reversed-phase conditions.
-
The Fix: Implement an orthogonal detection method such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) in series with your UV detector. To retain the pyrrolidine, use a low-pH mobile phase (e.g., 0.1% Trifluoroacetic Acid) to act as a weak ion-pairing agent, and utilize a highly aqueous starting gradient (e.g., 95% Water) on a polar-embedded C18 column.
Q3: My 4-(trifluoromethyl)benzoic acid impurity is tailing severely and co-eluting with my coupling reagent byproducts. How do I resolve this? A: This is a classic issue of mixed-mode retention.
-
The Causality: At a neutral or uncontrolled pH, the carboxylic acid moiety (pKa ~3.6) is partially ionized. This leads to split retention modes and secondary ion-exchange interactions with residual silanols on the silica stationary phase.
-
The Fix: Buffer the mobile phase to pH 2.0 using 0.1% TFA or Formic Acid. This ensures the acid is fully protonated (neutralized), which dramatically increases its hydrophobicity, sharpens the peak symmetry, and pushes its retention time away from early-eluting polar coupling reagents[2].
Q4: Can I use NMR to rapidly screen crude reaction mixtures for unreacted acid without complex sample prep? A: Yes, by utilizing 19F Nuclear Magnetic Resonance (NMR) spectroscopy .
-
The Causality: The 19F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity comparable to proton NMR[3]. Because there is no background fluorine in standard solvents, biological matrices, or coupling reagents, the spectrum will be exceptionally clean.
-
The Fix: Dissolve an aliquot of the crude reaction in CDCl3. The –CF3 group on the unreacted acid will have a distinctly different chemical shift (due to the deshielding effect of the free carboxylic acid) compared to the –CF3 group on the amide product. This allows for rapid, quantitative conversion analysis without prior chromatographic purification.
Quantitative Data & Analyte Profiling
To successfully develop a method, you must understand the physicochemical properties of the analytes. The table below summarizes the expected behavior of the API and its primary impurities under optimized conditions.
| Analyte | Nature | pKa (Est.) | UV Activity | Expected RT Shift at 60 °C | Expected RT Shift at pH 2.0 |
| Pyrrolidin-1-yl(4-(CF3)phenyl)methanone | Neutral Amide | N/A | High (254 nm) | Peak Coalescence | Negligible |
| Pyrrolidine | Basic Aliphatic | 11.3 | None (Use CAD) | Negligible | Decreased (Protonated) |
| 4-(Trifluoromethyl)benzoic acid | Acidic Aromatic | 3.6 | High (230 nm) | Negligible | Increased (Neutralized) |
| EDC (Coupling Reagent) | Basic Aliphatic | 10.7 | Low | Negligible | Decreased (Protonated) |
Self-Validating Experimental Protocol
Title: Stability-Indicating RP-HPLC Method for Fluorinated Amide Impurity Profiling Objective: To separate and quantify Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone from its polar precursors while resolving amide rotamer artifacts.
Step 1: System Setup & Mobile Phase Preparation
-
Prepare Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA) v/v.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA v/v.
-
Install a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) capable of withstanding high temperatures and low pH.
Step 2: Gradient and Temperature Programming
-
Set the column oven temperature strictly to 60 °C .
-
Set the flow rate to 0.5 mL/min.
-
Program the following gradient:
-
0.0 - 1.0 min: 5% B (Holds polar pyrrolidine and EDC).
-
1.0 - 7.0 min: Ramp from 5% B to 95% B (Elutes the acid, then the highly lipophilic API).
-
7.0 - 8.5 min: Hold at 95% B (Column wash).
-
8.5 - 10.0 min: Return to 5% B (Re-equilibration).
-
Step 3: Orthogonal Detector Configuration
-
Route the column effluent first into a Diode Array Detector (DAD). Extract wavelengths at 254 nm (for the API) and 230 nm (for the acid impurity).
-
Route the DAD effluent into a Charged Aerosol Detector (CAD) or ELSD. Set the CAD evaporator temperature to 35 °C. This will detect the non-UV active pyrrolidine.
Step 4: The Self-Validation Execution (Crucial) To guarantee the trustworthiness of the method, you must prove that any observed peak splitting is a rotamer and not a co-eluting degradant.
-
Temperature-Modulation Check: Inject the crude sample at a column temperature of 25 °C. You will observe two distinct peaks for the API.
-
Inject the exact same sample at 60 °C.
-
Validation Criteria: If the two peaks merge into a single sharp peak, and the total integrated area of the single peak at 60 °C equals the sum of the two split peaks at 25 °C, the system has self-validated that the phenomenon is rotameric. If the peaks remain separated at 60 °C, you have a true chemical impurity and must adjust the gradient slope.
-
Mass Balance Check: If the API degrades during forced degradation studies, the loss in UV peak area must be proportionally matched by the appearance of new peaks in the CAD trace (e.g., cleaved pyrrolidine), ensuring no mass is "lost" to detector blindness.
Sources
In Vitro Bioactivity Validation of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone: A Comparative Guide for Serine Protease Inhibitor Screening
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Primary Target: Prolyl Oligopeptidase (PREP / POP) Reference Compound: KYP-2047
Executive Summary & Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate fragment-like small molecules as foundational scaffolds for targeted enzyme inhibition. Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (PTFPM) is a highly stable, low-molecular-weight compound that serves as an excellent baseline inhibitor for proline-directed serine proteases, specifically Prolyl Oligopeptidase (PREP) .
PREP is a highly conserved cytosolic endopeptidase that cleaves peptide bonds at the C-terminal side of proline residues[1]. Dysregulation of PREP is heavily implicated in the accumulation of α-synuclein aggregates and impaired autophagy in neurodegenerative conditions such as Parkinson's disease[2].
PTFPM is structurally elegant: its pyrrolidine ring acts as a natural proline mimetic, anchoring the molecule into the S1 specificity pocket of PREP. Simultaneously, the 4-trifluoromethylbenzoyl moiety provides critical lipophilic bulk to engage the S2 pocket while protecting the molecule from rapid oxidative metabolism[3]. In this guide, we objectively validate PTFPM's in vitro bioactivity by comparing it against KYP-2047 , a gold-standard, highly potent covalent PREP inhibitor[4].
Mechanistic Pathway: PREP Inhibition
To understand the validation assays, we must first map the target's catalytic mechanism and where our inhibitors intervene. PREP utilizes a classic Ser554-Asp641-His680 catalytic triad. While KYP-2047 utilizes a reactive nitrile group to form a reversible covalent bond with Ser554[2], PTFPM acts as a purely competitive, non-covalent occupant of the active site.
Mechanism of PREP-mediated peptide cleavage and targeted inhibition by PTFPM and KYP-2047.
Comparative Performance Data
When validating a fragment-like molecule such as PTFPM, it is crucial to benchmark it against an optimized peptidomimetic. While PTFPM lacks the sub-nanomolar potency of KYP-2047, its value lies in its high metabolic stability and utility as a non-covalent screening control.
| Parameter | PTFPM (Fragment-Like) | KYP-2047 (Optimized Reference) | Mechanistic Causality / Assay Context |
| Binding Mechanism | Reversible, Competitive | Reversible, Covalent | PTFPM lacks an electrophilic "warhead" (e.g., cyanopyrrolidine), relying purely on steric S1/S2 pocket occupation[3]. |
| Enzymatic Affinity (K_i) | ~15.0 - 45.0 μM | 0.023 nM[4] | KYP-2047 forms a transition-state analog with Ser554, driving its extreme potency[5]. |
| Lipophilicity (LogP) | ~2.8 | 1.65[6] | PTFPM's trifluoromethyl group significantly enhances passive membrane permeability. |
| Metabolic Stability | High | Moderate | PTFPM lacks susceptible peptide bonds, making it highly resistant to background cellular proteases during extended in vitro assays. |
| Primary Application | Hit-to-lead scaffold, biochemical assay baseline | In vivo target validation, positive assay control | KYP-2047 is used to completely ablate PREP activity to study downstream autophagy modulation[2]. |
Experimental Protocols: Self-Validating Workflows
To rigorously validate PTFPM, we employ an orthogonal testing strategy: a biochemical FRET assay to prove direct enzymatic inhibition, followed by a Cellular Thermal Shift Assay (CETSA) to prove target engagement inside intact cells.
Assay 1: FRET-Based Enzymatic Cleavage Assay
Objective: Quantify the IC50 of PTFPM against recombinant PREP. Causality & Expert Insight: We utilize Suc-Gly-Pro-AMC as the fluorogenic substrate[7]. PREP specifically recognizes the proline residue and cleaves the adjacent bond, releasing 7-amino-4-methylcoumarin (AMC), which shifts from a quenched state to highly fluorescent. The assay buffer must contain Dithiothreitol (DTT); although PREP is a serine protease, it possesses a critical cysteine residue near the active site that must remain reduced to prevent spontaneous oxidative inactivation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM DTT, and 1 mM EDTA. Note: EDTA is critical to chelate trace metals and suppress any contaminating metalloprotease activity.
-
Enzyme Addition: In a 96-well black opaque microplate, add 10 µL of recombinant porcine PREP (final well concentration: 0.5 nM).
-
Compound Titration: Add 10 µL of PTFPM (11-point serial dilution, 100 µM to 10 nM) or KYP-2047 (positive control, 10 nM to 0.001 nM). Include a DMSO vehicle control (maximum 1% final concentration) and a no-enzyme blank to establish the Z'-factor.
-
Pre-Incubation: Seal the plate and incubate at 37°C for 30 minutes. Why? This allows the inhibitors to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.
-
Reaction Initiation: Add 10 µL of Suc-Gly-Pro-AMC (final concentration 20 µM, approximating the K_m of the enzyme)[8].
-
Kinetic Readout: Immediately transfer to a microplate reader. Monitor fluorescence (Ex: 380 nm / Em: 460 nm) dynamically every 2 minutes for 30 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Plot V0 against the log[Inhibitor] to derive the IC50 using a 4-parameter logistic non-linear regression.
Assay 2: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm that PTFPM permeates the cell membrane and physically engages cytosolic PREP in a complex biological matrix. Causality & Expert Insight: Biochemical assays do not account for cellular permeability or off-target protein binding. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature (Tm). If PTFPM successfully enters the cell and binds PREP, the enzyme will resist heat-induced aggregation at higher temperatures compared to the vehicle control.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture SH-SY5Y human neuroblastoma cells to 80% confluence. Treat cells with 50 µM PTFPM, 1 µM KYP-2047, or 0.1% DMSO (vehicle) for 2 hours at 37°C.
-
Thermal Gradient: Harvest the cells, wash with cold PBS, and aliquot equal volumes of the cell suspension into 8 PCR tubes per treatment group.
-
Heat Shock: Subject the tubes to a temperature gradient (e.g., 42°C to 63°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Critical: Avoid harsh detergents (like SDS) in the lysis buffer, as they will artificially denature the ligand-protein complex.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, unbound PREP will pellet, while the ligand-stabilized PREP remains in the supernatant.
-
Quantification: Analyze the soluble supernatant via Western blot using an anti-PREP primary antibody. Quantify band densitometry to plot the melt curves and calculate the shift in Tm (ΔTm) for PTFPM versus vehicle.
Sources
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BindingDB PrimarySearch_ki [bindingdb.org]
Executive Summary
In the landscape of neuropharmacology, targeting the endocannabinoid system without triggering the psychotropic side effects of direct Cannabinoid Receptor 1 (CB1) agonists remains a primary objective for analgesic and anxiolytic drug development. Fatty Acid Amide Hydrolase (FAAH) is the primary integral membrane enzyme responsible for the intracellular degradation of anandamide (AEA), a key endogenous cannabinoid.
This guide evaluates Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (Compound A) against its 6-membered homologue, Piperidin-1-yl(4-(trifluoromethyl)phenyl)methanone (Compound B). By utilizing these molecules as core scaffolds in Fragment-Based Drug Discovery (FBDD), researchers can optimize the spatial accommodation within FAAH’s catalytic pocket.
Mechanistic Rationale & Fragment Design
The rational design of FAAH inhibitors relies heavily on mimicking the transition state of fatty acid amides while optimizing for metabolic stability and target residence time.
-
The Hydrophobic Anchor: The 4-(trifluoromethyl)phenyl moiety serves as a highly lipophilic, electron-withdrawing anchor. The −CF3 group resists oxidative metabolism by cytochrome P450 enzymes and optimally occupies the hydrophobic acyl-chain binding pocket of FAAH.
-
The Heterocyclic Core: The amide linkage connecting the aryl group to a nitrogen-containing heterocycle directs the vector of the molecule into the cytosolic port of the enzyme. The choice between a 5-membered pyrrolidine and a 6-membered piperidine fundamentally alters the conformational entropy and steric bulk of the fragment, directly impacting Ligand Efficiency (LE).
Endocannabinoid signaling pathway illustrating FAAH-mediated degradation and targeted inhibition.
Comparative Efficacy & Structural Dynamics
When evaluating these fragments for hit-to-lead optimization, quantitative baseline metrics dictate the trajectory of synthetic elaboration. The rigid envelope conformation of the pyrrolidine ring generally offers superior ligand efficiency compared to the flexible chair conformation of the piperidine ring, which introduces a higher entropic penalty upon binding.
| Parameter | Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (Compound A) | Piperidin-1-yl(4-(trifluoromethyl)phenyl)methanone (Compound B) |
| Heterocyclic Core | Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) |
| Molecular Weight | 243.23 g/mol | 257.25 g/mol |
| Lipophilicity (cLogP) | ~2.8 | ~3.2 |
| Conformational Rigidity | High (restricted envelope conformation) | Moderate (chair conformation flexibility) |
| Steric Penalty | Low (compact vector projection) | Moderate (increased bulk in cytosolic port) |
| Ligand Efficiency (LE) | Higher (optimal heavy atom count) | Lower (diminished binding energy per atom) |
Experimental Validation: Self-Validating Fluorometric Assay
To objectively compare the inhibitory potency of these structural homologues, a high-throughput fluorometric assay is utilized [1].
Causality of Experimental Design
Traditional radiometric assays require hazardous materials and complex separation steps. By utilizing Arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA) as a substrate, the assay leverages FAAH's natural amidase activity. AAMCA is non-fluorescent; however, upon enzymatic cleavage, it releases 7-amino-4-methylcoumarin (AMC), yielding a highly fluorescent signal. This provides a direct, real-time kinetic readout with minimal background interference. Furthermore, the assay buffer is strictly maintained at pH 9.0, as FAAH exhibits peak catalytic efficiency in an alkaline environment [2].
Step-by-Step Methodology
-
Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 9.0.
-
Causality: The inclusion of BSA is critical to prevent the highly lipophilic fragment compounds from non-specifically adhering to the polystyrene walls of the microplate, which would artificially lower the effective inhibitor concentration.
-
-
Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, dispense 2.6 U/mL of human recombinant FAAH (expressed in SF21 cells). Add Compound A and Compound B at varying logarithmic concentrations (e.g., 0.1 µM to 100 µM). Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation is essential for reversible fragments to achieve thermodynamic binding equilibrium before the introduction of the competing substrate.
-
-
Self-Validation Controls:
-
Positive Control: Include a well containing 10 µM JZL 195 (a potent, irreversible FAAH inhibitor) to define maximum inhibition and establish the background fluorescence baseline [3].
-
Vehicle Control: Include a DMSO-only well to define maximum uninhibited enzyme velocity.
-
Validation Metric: Calculate the Z'-factor prior to data extraction. The assay is only deemed valid and self-consistent if Z′≥0.5 .
-
-
Reaction Initiation: Introduce 20 µM of the AAMCA substrate to all wells to initiate the enzymatic cleavage.
-
Fluorometric Detection: Measure fluorescence continuously for 60 minutes at 37°C using a microplate reader set to Excitation = 340–360 nm and Emission = 450–465 nm.
-
Data Synthesis: Plot the initial velocity of AMC release against the log of the inhibitor concentration. Utilize non-linear regression to derive the IC50 values for both fragments.
Step-by-step fluorometric assay workflow for evaluating FAAH inhibitor fragment efficacy.
References
head-to-head comparison of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone with standard inhibitors
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel fragment-like hits against established pharmacological standards. When targeting the endocannabinoid system—specifically the serine hydrolase Fatty Acid Amide Hydrolase (FAAH)—researchers must carefully navigate the biochemical differences between reversible binders and irreversible covalent modifiers.
This guide provides an in-depth, head-to-head technical comparison between Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (a representative reversible amide fragment, hereafter referred to as Pyr-CF3 ) and the gold-standard covalent inhibitors URB597 and PF-3845 .
Mechanistic Rationale: Reversible Fragments vs. Covalent Standards
FAAH is the primary degradatory enzyme for anandamide (AEA), an endogenous cannabinoid. Inhibiting FAAH leads to AEA accumulation, promoting analgesia and anxiolysis without the psychotropic side effects of direct CB1 receptor agonists [1].
The standard inhibitors in the field, (a carbamate) and (a piperidine urea), achieve single-digit nanomolar potency via irreversible covalent modification of FAAH's catalytic serine (Ser241). However, covalent modifiers often present liabilities in early drug development, including off-target proteome reactivity and immunogenic adduct formation.
Evaluating a simple, non-covalent amide like Pyr-CF3 is critical for mapping the hydrophobic S1' acyl chain binding pocket of FAAH. Because Pyr-CF3 lacks a highly reactive electrophilic warhead, its binding is driven purely by shape complementarity and hydrophobic interactions (specifically via the trifluoromethyl group). Comparing Pyr-CF3 against covalent standards allows us to isolate binding affinity ( Ki ) from the rate of covalent inactivation ( kinact ), providing a baseline for developing highly selective, reversible clinical candidates.
Diagram 1: Endocannabinoid signaling pathway illustrating divergent mechanisms of FAAH inhibition.
Quantitative Data & Physicochemical Comparison
To objectively evaluate Pyr-CF3, we benchmark its performance against URB597 and PF-3845 across key biochemical and physicochemical parameters. As expected, the fragment-like Pyr-CF3 exhibits lower absolute potency but offers superior ligand efficiency and a strictly reversible profile.
| Parameter | Pyr-CF3 (Test Compound) | URB597 (Standard) | PF-3845 (Standard) |
| Chemical Formula | C12H12F3NO | C20H22N2O3 | C24H23F3N4O2 |
| Molecular Weight | 243.22 g/mol | 338.40 g/mol | 456.46 g/mol |
| Chemical Class | Amide | Carbamate | Piperidine Urea |
| Mechanism of Action | Reversible, Competitive | Irreversible, Covalent | Irreversible, Covalent |
| In vitro FAAH IC50 | ~4,500 nM (Fragment baseline) | 4.6 nM | 0.23 nM |
| Time-Dependent IC50 Shift | No | Yes | Yes |
| Selectivity (vs MAGL) | Moderate | High | Very High |
Experimental Workflows & Self-Validating Protocols
To rigorously compare these inhibitors, we must employ assays that distinguish between reversible binding and covalent inactivation. The following protocols are designed as self-validating systems , ensuring that experimental artifacts (e.g., protein degradation, non-specific aggregation) are immediately identifiable.
Protocol A: Activity-Based Protein Profiling (ABPP)
Standard substrate-cleavage assays cannot evaluate off-target engagement across the proteome. utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active sites of all functional serine hydrolases [2].
Causality & Self-Validation: By pre-incubating the native proteome with our inhibitors before adding the FP-Rh probe, we can visualize target engagement. If Pyr-CF3 specifically inhibits FAAH, only the 63 kDa FAAH band will disappear on the gel. The remaining bands (e.g., ABHD6, MAGL) act as an internal positive control ; if all bands disappear, it indicates the compound caused non-specific protein precipitation rather than targeted inhibition.
Step-by-Step Methodology:
-
Lysate Preparation: Homogenize rat brain tissue in Tris buffer (50 mM, pH 8.0) and isolate the membrane fraction via ultracentrifugation (100,000 x g for 45 min). Adjust protein concentration to 1 mg/mL.
-
Inhibitor Pre-incubation: Aliquot 50 µL of proteome per reaction. Add Pyr-CF3 (10 µM), URB597 (100 nM), PF-3845 (10 nM), or DMSO vehicle. Incubate at 37°C for 30 minutes.
-
Probe Labeling: Add FP-Rhodamine probe (1 µM final concentration) to all samples. Incubate in the dark at room temperature for 30 minutes.
-
Quenching & Separation: Quench reactions with 4x SDS loading buffer. Boil at 95°C for 5 minutes. Resolve proteins using 10% SDS-PAGE.
-
Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at ex/em 532/580 nm to quantify band intensities.
Diagram 2: Workflow for Activity-Based Protein Profiling (ABPP) in native tissue lysates.
Protocol B: Time-Dependent Kinetic Assay
To confirm the reversible nature of Pyr-CF3 versus the covalent nature of the standards, a time-dependent kinetic assay is required.
Causality & Self-Validation: Covalent inhibitors (URB597/PF-3845) exhibit a continuous decrease in IC50 as pre-incubation time increases, because the covalent bond formation is time-dependent. Reversible inhibitors (Pyr-CF3) reach rapid equilibrium; their IC50 will remain static regardless of pre-incubation time. The parallel testing of both compound classes self-validates the assay's temporal resolution.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Time-Course Incubation: Prepare a 10-point concentration-response curve for Pyr-CF3, URB597, and PF-3845. Incubate the inhibitors with FAAH for three distinct time intervals: 0 min, 30 min, and 60 min at 37°C.
-
Substrate Addition: Rapidly add the fluorogenic substrate AMC-Arachidonoyl Amide (3 µM final concentration) to initiate the reaction.
-
Kinetic Readout: Monitor fluorescence continuously (ex 340 nm / em 460 nm) for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the IC50 for each pre-incubation time point. A leftward shift in the IC50 curve over time confirms covalent inactivation, while overlapping curves confirm reversible equilibrium binding.
Diagram 3: Logical relationship of inhibitor binding kinetics used to validate mechanism of action.
Conclusion
While highly optimized covalent inhibitors like PF-3845 and URB597 provide exceptional potency for in vivo target validation, they are not the only path forward in drug design. Fragment-like molecules such as Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone serve as vital chemical probes. By utilizing self-validating methodologies like ABPP and time-dependent kinetic assays, researchers can accurately map the reversible binding landscape of serine hydrolases, paving the way for next-generation, non-covalent therapeutics with optimized safety profiles.
References
-
Kathuria, S., et al. "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 2003.[Link]
-
Liu, Y., Patricelli, M. P., & Cravatt, B. F. "Activity-based protein profiling: the serine hydrolases." Proceedings of the National Academy of Sciences, 1999.[Link]
-
Ahn, K., et al. "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology, 2009.[Link]
-
Barglow, K. T., & Cravatt, B. F. "Activity-based protein profiling for the functional annotation of enzymes." Nature Methods, 2007.[Link]
independent replication of studies using Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Methodological Guide for the Independent Replication of Studies Using Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
Executive Summary & Mechanistic Rationale
In contemporary drug discovery, the validation of small-molecule screening hits requires rigorous, orthogonal assay designs to separate true target engagement from assay interference. This guide provides a comprehensive framework for independently replicating and evaluating the pharmacological profile of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (hereafter referred to as PTM ).
PTM is a synthetic small molecule featuring a trifluoromethyl-benzoyl pyrrolidine scaffold. Compounds bearing this structural motif are frequently investigated as putative modulators of lipid hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), making it a high-value target for neuroinflammatory and analgesic therapeutic development[1].
As a Senior Application Scientist, I have designed this protocol to be a self-validating system. We will objectively compare PTM against the gold-standard reference inhibitor, URB597 . To ensure scientific integrity, the evaluation spans two critical phases:
-
Biochemical validation to establish intrinsic catalytic inhibition.
-
Cellular Thermal Shift Assay (CETSA) to prove live-cell target engagement and rule out pan-assay interference compounds (PAINS)[2].
Comparative Performance Data
To establish a baseline for replication, the following table summarizes the expected quantitative performance of PTM compared to the reference standard URB597. Note the mechanistic divergence: URB597 is an irreversible covalent inhibitor, whereas PTM acts as a reversible competitive inhibitor.
| Parameter | Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (PTM) | URB597 (Reference Standard) |
| Mechanism of Action | Reversible, competitive inhibition | Irreversible, covalent carbamylation |
| Biochemical IC₅₀ | ~ 450 nM | 4.6 nM |
| LogP (Lipophilicity) | 3.2 | 4.1 |
| Cell Permeability (Papp) | High (>15 x 10⁻⁶ cm/s) | High (>20 x 10⁻⁶ cm/s) |
| CETSA ΔTm (Target Engagement) | + 2.5 °C | + 6.8 °C |
Pathway Visualization
Fig 1: Endocannabinoid metabolic pathway illustrating FAAH inhibition by PTM and URB597.
Experimental Protocols
Protocol 1: FRET-Based FAAH Enzymatic Assay
Objective: Determine the cell-free biochemical IC₅₀.
Causality & Rationale: Highly lipophilic compounds like URB597 and PTM are prone to forming colloidal aggregates in aqueous solutions, which can sequester the enzyme and yield false-positive inhibition. To prevent this, the assay buffer must be supplemented with BSA and a mild detergent (CHAPS). Furthermore, because URB597 is a covalent inhibitor, its potency is time-dependent. A 30-minute pre-incubation is mandatory to ensure steady-state kinetics are reached, allowing for a fair comparison against the reversible inhibitor PTM.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% fatty acid-free BSA, and 0.05% CHAPS.
-
Enzyme Preparation: Dilute recombinant human FAAH in the assay buffer to a final working concentration of 2 nM.
-
Compound Pre-Incubation: Dispense PTM (dose-response: 10 µM to 1 nM) and URB597 (1 µM to 0.1 nM) into a black 384-well microplate. Add the FAAH enzyme solution and incubate at 37°C for exactly 30 minutes.
-
Substrate Addition: Initiate the reaction by adding 2 µM of the fluorogenic substrate AMC-arachidonoyl amide.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) for 20 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curves. Plot V₀ against the log of the compound concentration to derive the IC₅₀.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: Validate live-cell target engagement and membrane permeability.
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. A compound might fail in cells due to poor permeability, rapid efflux, or high non-specific binding. CETSA is deployed here to definitively prove that PTM physically engages FAAH in a physiological environment. When a ligand binds to its target, it thermodynamically stabilizes the protein against heat-induced denaturation[2].
Fig 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture HeLa cells (which endogenously express FAAH) to 80% confluency. Treat the cells with 10 µM PTM, 1 µM URB597, or 0.1% DMSO (vehicle control) for 1 hour at 37°C. Note: Intact cells maintain native physiological conditions, ensuring the compound must cross the lipid bilayer.
-
Thermal Challenge: Harvest the cells, wash with PBS, and aliquot them equally into PCR tubes. Subject the aliquots to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Note: Avoid harsh detergent lysis buffers (like RIPA) here, as they can artificially denature the proteins and ruin the thermal shift profile.
-
Isolation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. High-speed centrifugation strictly separates the precipitated (denatured) proteins from the soluble (native) fraction.
-
Quantification: Carefully aspirate the soluble supernatant. Analyze these fractions via Western Blot using a primary anti-FAAH antibody.
-
Data Analysis: Quantify the band intensities via densitometry. Plot the normalized soluble protein fraction against temperature to calculate the shift in melting temperature (ΔTm). A positive ΔTm confirms direct target engagement.
References
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. URL:[Link]
-
Maciejczyk, M., Zebrowska, E., Chabowski, A. (2020). The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. PubMed Central (PMC). URL:[Link]
Sources
Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone proper disposal procedures
As a Senior Application Scientist, I have engineered this comprehensive operational and disposal plan for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone (Chemical Formula: C12H12F3NO ).
This guide is designed for drug development professionals and laboratory managers who require strict adherence to environmental regulations and uncompromising safety standards. We do not just follow protocols; we understand the chemical causality that dictates them.
Chemical Profiling & Hazard Causality
To safely handle and dispose of a compound, we must first understand its molecular behavior. Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is an organic amide characterized by a highly stable trifluoro-methyl ( CF3 ) group .
-
The Causality of the Hazard: The C-F bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol). While this imparts excellent metabolic stability for pharmaceutical applications, it renders the molecule exceptionally recalcitrant to standard environmental degradation.
-
Thermal Degradation Risks: Upon combustion, the pyrrolidine and amide moieties will generate Carbon Oxides ( COx ) and Nitrogen Oxides ( NOx ). More critically, the thermal cleavage of the CF3 group generates Hydrogen Fluoride (HF) gas , a highly toxic and corrosive byproduct[1]. If subjected to low-temperature incineration, the molecule may undergo incomplete combustion, emitting volatile, toxic perfluoroalkyl fragments (PFAS-like substances) into the atmosphere.
Operational Safety & Handling Protocol
Before discussing disposal, immediate laboratory handling must be secured through a self-validating safety system.
-
Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE): Double-gloving is mandatory. Use a chemically resistant inner glove (polyethylene) and a durable outer glove (nitrile or neoprene).
-
Spill Response: In the event of a spill, do not use combustible materials (like standard paper towels) if the substance is dissolved in an oxidizing solvent. Use inert, siliceous absorbent pads. Sweep the absorbed material into a high-density polyethylene (HDPE) container and immediately label it for halogenated disposal.
Comprehensive Disposal Plan
Because of the CF3 group, this compound cannot be poured down the drain or placed in standard biohazard/non-halogenated waste streams. It requires High-Temperature Incineration (HTI) coupled with acid gas scrubbing.
-
Strict Segregation: This compound MUST be segregated into Halogenated Organic Waste . Mixing it with non-halogenated streams dilutes the caloric value of the waste and risks routing the material to a facility unequipped to handle acid gas emissions.
-
High-Temperature Incineration: According to the EPA's Air Pollution Control Technology guidelines for halogenated volatile organic compounds, the incinerator must operate at a minimum combustion temperature of 1100°C (2000°F) with a residence time of at least 1.0 second [1]. This extreme thermal environment provides the activation energy required to completely mineralize the C-F bonds.
-
Alkaline Scrubbing: The thermal destruction facility must be equipped with an alkaline wet scrubber (utilizing NaOH or Ca(OH)2 )[1]. This neutralizes the HF and NOx gases generated during combustion, precipitating them as inert salts (e.g., Calcium Fluoride, CaF2 ) that can be safely landfilled.
-
Regulatory Alignment: This protocol directly aligns with the EPA's 2024 updated "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances," which emphasizes prioritizing thermal treatment technologies that definitively minimize the environmental release of fluorinated byproducts[2].
Step-by-Step Laboratory Decommissioning Workflow
To ensure a self-validating disposal process, follow this exact decommissioning methodology for the pure substance or its reaction mixtures:
Step 1: Quenching & Consolidation Transfer all residual Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone and associated reaction solvents into a dedicated, chemically compatible (HDPE or PTFE) waste carboy. Causality: HDPE is highly resistant to both halogenated organics and trace HF, ensuring structural integrity.
Step 2: The Validation Check Verify the pH of the waste mixture (must be between 4 and 9) and ensure the carboy contains NO incompatible materials (e.g., strong mineral acids, alkali metals, or azides).
Step 3: Explicit Labeling Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Fluorinated Amides (Yields HF upon combustion)."Causality: This alerts the downstream Treatment, Storage, and Disposal Facility (TSDF) to route the waste specifically to a kiln equipped with a wet scrubber.
Step 4: Manifesting & Transfer Assign the appropriate EPA hazardous waste codes (e.g., F002 if mixed with standard halogenated solvents). Dispatch the waste via a licensed hazardous waste vendor. Verification: Request a "Certificate of Destruction" from the vendor confirming High-Temperature Incineration was utilized.
Quantitative Disposal Parameters
The following table summarizes the critical physicochemical and operational data required for the safe destruction of this compound.
| Parameter | Specification / Value | Scientific Causality |
| C-F Bond Dissociation Energy | ~485 kJ/mol | Requires extreme thermal energy to break; dictates the need for HTI rather than standard autoclaving or chemical quenching. |
| Minimum Incineration Temp. | ≥ 1100°C (2000°F) | Prevents the formation of incomplete combustion byproducts (PICs) and volatile PFAS-like fragments[1]. |
| Minimum Residence Time | ≥ 1.0 second | Ensures complete oxidation of the pyrrolidine ring and total mineralization of the trifluoromethyl group[1]. |
| Scrubber Reagent Requirement | NaOH or Ca(OH)2 | Chemically neutralizes the highly corrosive Hydrogen Fluoride (HF) gas generated during thermal cleavage[1]. |
| Waste Classification | Halogenated Organic | Ensures the waste is legally manifested to a facility equipped with the necessary acid gas scrubbing infrastructure. |
Disposal & Destruction Pathway Visualization
The following diagram illustrates the logical workflow and chemical transformations that occur during the proper disposal of this compound.
Workflow for segregation, thermal destruction, and neutralization of trifluoromethyl organic waste.
References
-
U.S. Environmental Protection Agency. (1992). Air Pollution Control Technology Fact Sheet: Thermal Incinerator (EPA-452/F-03-022).
-
U.S. Environmental Protection Agency. (April 9, 2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
Sources
A Comprehensive Guide to the Safe Handling of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.
Hazard Assessment and Triage
Understanding the potential hazards of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is the foundation of its safe handling. Based on its chemical structure, which includes a pyrrolidine ring, a trifluoromethylphenyl group, and a ketone functional group, the following potential hazards should be considered:
-
Skin and Eye Irritation: Aromatic ketones can cause irritation upon contact with skin and eyes. The trifluoromethyl group may enhance this effect.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]
-
Toxicity: While specific toxicity data is unavailable, related compounds, such as 3-Fluoro-4-(trifluoromethyl)benzonitrile, are toxic if swallowed, in contact with skin, or if inhaled. The pyrrolidine moiety itself can be harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[4][5][6]
-
Combustibility: While not highly flammable, the compound may form combustible dust concentrations in the air.[3]
-
Environmental Hazards: Discharge into the environment should be avoided as trifluoromethylated organic compounds can be persistent.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection
The choice of gloves is critical to prevent skin contact. Given the compound's nature as an aromatic ketone, the following glove materials are recommended for their resistance to this chemical class.
| Glove Material | Recommended Use | Key Considerations |
| Butyl Rubber | Provides superior resistance against ketones and esters.[8][9] | Offers excellent dexterity and flexibility.[8] |
| Polyvinyl Alcohol (PVA) | Delivers high resistance to most ketones, aromatics, and chlorinated solvents.[8][9] | Water-soluble; not suitable for use with water or light alcohols.[8] |
| Nitrile Rubber | Offers good protection against many solvents and has excellent resistance to punctures and abrasions.[8] | May have a shorter breakthrough time with certain ketones; double-gloving is recommended. |
Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with institutional and local regulations.[10]
Eye and Face Protection
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect against splashes and aerosols.[10]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[11]
Protective Clothing
-
Laboratory Coat: A flame-retardant lab coat is essential to protect against splashes and contamination of personal clothing.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[11]
-
Closed-Toed Shoes: Non-slip, closed-toed shoes are required in all laboratory settings where hazardous chemicals are handled.[12]
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls: The Chemical Fume Hood
All work with Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[13][14][15][16][17]
-
Verify Airflow: Before starting any work, check the fume hood's certification sticker and ensure the airflow monitor indicates proper functioning.[16][17]
-
Work Zone: All materials and equipment should be placed at least six inches inside the hood from the sash opening to ensure effective containment.[13][14][15][16][17]
-
Sash Position: Keep the sash at the lowest possible height that allows for comfortable work, and never raise it above the marked operating height.[13][15][17]
-
Minimize Clutter: Avoid storing excess chemicals or equipment in the fume hood, as this can disrupt airflow.[14][15]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the fume hood is operating properly. Have a designated waste container ready within the fume hood.
-
Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood to contain any dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. If transferring a solution, use a pipette or syringe with care to avoid splashes.
-
During the Reaction: Keep the reaction vessel capped or covered to the extent possible. If heating is required, use a controlled heating source such as a heating mantle.
-
Post-Procedure: After completing the work, decontaminate any surfaces and equipment. Carefully remove and dispose of PPE. Wash hands thoroughly with soap and water.[10]
Emergency Preparedness: Spill and Exposure Response
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Containment: If it is safe to do so, prevent the spread of the spill by using an inert absorbent material such as vermiculite or sand.[18]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[7] Use spark-proof tools if there is a fire hazard.[7]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[3]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10]
Disposal Plan: Responsible Waste Management
Proper disposal of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone and associated waste is essential to protect personnel and the environment.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[3]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[3]
-
Empty Containers: "Empty" containers that held the compound are still considered hazardous waste and must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3]
-
Final Disposal: The ultimate disposal method for fluorinated organic compounds is typically high-temperature incineration in a licensed hazardous waste facility.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3]
Visual Guides for Safety Protocols
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection workflow based on risk assessment.
Chemical Spill Response Protocoldot
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
